molecular formula C12H18N2O3 B1425112 N-Z-2-(2-Amino-ethoxy)-ethylamine CAS No. 1290627-95-0

N-Z-2-(2-Amino-ethoxy)-ethylamine

カタログ番号: B1425112
CAS番号: 1290627-95-0
分子量: 238.28 g/mol
InChIキー: DBYGAXCTXPTEJV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

N-Z-2-(2-Amino-ethoxy)-ethylamine is a useful research compound. Its molecular formula is C12H18N2O3 and its molecular weight is 238.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Z-2-(2-Amino-ethoxy)-ethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Z-2-(2-Amino-ethoxy)-ethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

benzyl N-[2-(2-aminoethoxy)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c13-6-8-16-9-7-14-12(15)17-10-11-4-2-1-3-5-11/h1-5H,6-10,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYGAXCTXPTEJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Monograph: N-Z-2-(2-Amino-ethoxy)-ethylamine (Cbz-PEG2-Amine)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Z-2-(2-Amino-ethoxy)-ethylamine (CAS: 1290627-95-0), commonly referred to as Cbz-PEG2-Amine , is a critical heterobifunctional linker used in the synthesis of Antibody-Drug Conjugates (ADCs), PROTACs, and bioconjugates.[1][2][3][4] Its structural value lies in its mono-protection : the Benzyloxycarbonyl (Cbz or Z) group protects one amine terminus, leaving the other free for chemoselective derivatization. This orthogonality allows researchers to synthesize complex molecules with precise control over chain length and functional group placement, avoiding the polymerization risks associated with unprotected diamines.

Part 1: Nomenclature & Chemical Identity[5]

The nomenclature for this compound can be fragmented across different chemical databases. The following table consolidates valid synonyms and identifiers to ensure procurement accuracy.

Table 1: Chemical Identification Matrix
Identifier TypeValue / NameNotes
Primary Name N-Z-2-(2-Amino-ethoxy)-ethylamine Vendor-standard nomenclature
IUPAC Name Benzyl (2-(2-aminoethoxy)ethyl)carbamateFormal systematic name
Common Synonym Cbz-PEG2-AmineWidely used in linker chemistry
Alt. Synonym N-Cbz-2,2'-oxybis(ethylamine)Derived from the core diamine structure
Alt. Synonym N-Benzyloxycarbonyl-2-(2-aminoethoxy)ethylamineDescriptive naming
CAS Number 1290627-95-0 Primary CAS for the mono-Cbz form
Core CAS 929-59-9Refers to the unprotected diamine precursor
Molecular Formula C₁₂H₁₈N₂O₃
Molecular Weight 238.28 g/mol
SMILES C1=CC=C(C=C1)COC(=O)NCCOCCNUseful for cheminformatics search
Structural Anatomy & Logic

The molecule consists of three distinct functional zones. Understanding these zones is essential for designing retrosynthetic strategies.

ChemicalStructure Figure 1: Functional Anatomy of N-Z-2-(2-Amino-ethoxy)-ethylamine Z_Group Z-Group (Cbz) Protecting Group (Acid Stable, H2 Labile) Linker PEG2 Spacer (Hydrophilic, Flexible) Z_Group->Linker Carbamate Bond Amine Primary Amine (Reactive Nucleophile) Linker->Amine Ether Linkage

[4][6]

Part 2: Physicochemical Properties

  • Physical State: Viscous colorless to pale yellow liquid (at RT).

  • Solubility:

    • High: Dichloromethane (DCM), Methanol, Ethyl Acetate, DMSO.

    • Moderate: Water (The Cbz group adds lipophilicity, reducing the water solubility compared to the native PEG2 diamine).

  • pKa: The free primary amine has a pKa

    
     8.8–9.5, typical for alkyl amines. The carbamate nitrogen is non-basic.
    
  • Stability: Stable under basic and mild acidic conditions. Hydrolyzes in strong aqueous acids (e.g., 6M HCl, reflux) or strong bases.

Part 3: Synthetic Strategy & Deprotection

Why use the "Z" (Cbz) Group?

The choice of the Z-group is deliberate for orthogonal protection strategies .

  • Vs. Boc: Boc is acid-labile (TFA/HCl). Cbz is stable to TFA. This allows you to deprotect a Boc group elsewhere in the molecule while keeping the Cbz-PEG2 linker intact.

  • Vs. Fmoc: Fmoc is base-labile (Piperidine). Cbz is stable to bases.

  • Deprotection: Cbz is removed via Catalytic Hydrogenolysis (H₂/Pd-C) or harsh acid (HBr/Acetic Acid), providing a "safety lock" that survives most standard peptide coupling conditions.

Experimental Protocol: Synthesis of Cbz-PEG2-Amine

Note: Commercial sourcing is recommended for high purity. However, for custom synthesis, the following "High-Dilution" protocol minimizes the formation of the unwanted di-protected byproduct.

Reagents
  • 2,2'-Oxybis(ethylamine) (CAS 929-59-9) [Excess: 3.0 equivalents]

  • Benzyl Chloroformate (Cbz-Cl) [1.0 equivalent]

  • Triethylamine (TEA) [1.2 equivalents]

  • Dichloromethane (DCM) [Anhydrous]

Step-by-Step Methodology
  • Preparation: Dissolve 3.0 eq of 2,2'-Oxybis(ethylamine) and 1.2 eq TEA in anhydrous DCM. Cool to 0°C in an ice bath.

    • Rationale: Using a large excess of diamine statistically favors mono-protection over di-protection.

  • Addition: Dissolve 1.0 eq of Cbz-Cl in DCM. Add this solution dropwise to the diamine mixture over 60 minutes using a syringe pump or addition funnel.

    • Rationale: Slow addition ensures the concentration of Cbz-Cl remains low relative to the diamine, preventing the mono-protected product from reacting again.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup (Critical Step):

    • Wash the organic layer with water (3x).

    • Mechanism: The excess unreacted diamine is highly water-soluble and will partition into the aqueous phase. The Mono-Cbz product (more lipophilic) and any Di-Cbz byproduct remain in the DCM.

  • Purification: Dry the organic layer (MgSO₄) and concentrate. If Di-Cbz impurity is present, purify via silica gel chromatography (Gradient: 0%

    
     10% Methanol in DCM with 1% NH₄OH).
    
Workflow Diagram

SynthesisWorkflow Figure 2: Statistical Synthesis Strategy for Mono-Protection Start Start: 2,2'-Oxybis(ethylamine) (3.0 eq) React Reaction: Add Cbz-Cl (1.0 eq) Slow Addition @ 0°C Start->React Partition Workup: Water Wash React->Partition Aqueous Aqueous Phase: Unreacted Diamine (Discard/Recycle) Partition->Aqueous Organic Organic Phase: Mono-Cbz (Major) Di-Cbz (Minor) Partition->Organic Purify Purification: Silica Column (DCM:MeOH) Organic->Purify Final Final Product: N-Z-2-(2-Amino-ethoxy)-ethylamine Purify->Final

Part 4: Quality Control & Characterization

To validate the identity of N-Z-2-(2-Amino-ethoxy)-ethylamine, rely on the following spectral markers.

Proton NMR (¹H-NMR, CDCl₃)
  • 
     7.30-7.40 (m, 5H):  Aromatic protons of the Cbz group (Benzyl ring).
    
  • 
     5.10 (s, 2H):  Benzylic protons (-O-CH ₂-Ph). Distinctive singlet.
    
  • 
     5.40 (br s, 1H):  Carbamate NH.
    
  • 
     3.30 - 3.60 (m, 8H):  PEG backbone protons (-CH₂-O-CH₂-).
    
  • 
     2.80-2.90 (t, 2H):  Methylene protons adjacent to the free amine (-CH ₂-NH₂).
    
    • Note: If this signal integrates to 4H, you have the Di-Cbz impurity (symmetric). It must integrate to ~2H for the mono-product.

Mass Spectrometry (ESI-MS)
  • Expected [M+H]⁺: 239.14 m/z.

  • Expected [M+Na]⁺: 261.12 m/z.

Part 5: Applications in Drug Discovery[7]

PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), linker length and composition determine the ternary complex stability.

  • Usage: The free amine is conjugated to an E3 ligase ligand (e.g., Thalidomide derivative) via an amide bond.

  • Step 2: The Cbz group is removed (H₂/Pd-C).

  • Step 3: The newly liberated amine is conjugated to the Target Protein ligand.

  • Advantage: The PEG2 spacer improves water solubility of the final PROTAC molecule compared to alkyl chains.

Antibody-Drug Conjugates (ADCs)

Used as a spacer to prevent aggregation of hydrophobic payloads. The carbamate (Cbz) is often replaced later in the synthesis with a cleavable linker (e.g., Val-Cit-PAB) after the initial scaffold is built.

References

  • PubChem. 2,2'-Oxybis(ethylamine) (Core Structure Data). National Library of Medicine. Available at: [Link][4]

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard reference for Cbz/Z group stability and deprotection mechanisms). Wiley-Interscience.

Sources

Technical Guide: Solubility and Stability of N-Z-2-(2-Amino-ethoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1290627-95-0 | Formula: C₁₂H₁₈N₂O₃ | MW: 238.28 g/mol

Executive Summary

N-Z-2-(2-Amino-ethoxy)-ethylamine (also known as Benzyl (2-(2-aminoethoxy)ethyl)carbamate or Cbz-PEG1-Amine) is a critical heterobifunctional linker used in the synthesis of PROTACs, Antibody-Drug Conjugates (ADCs), and peptide therapeutics. Its structural duality—featuring a lipophilic Benzyloxycarbonyl (Cbz/Z) protecting group and a hydrophilic polyethylene glycol (PEG)-like ether backbone—presents unique solubility and stability challenges.

This guide provides a validated technical framework for handling, solubilizing, and storing this intermediate to ensure high-fidelity conjugation reactions.

Physicochemical Profile

The molecule exists as a colorless to light yellow viscous liquid at room temperature. Its amphiphilic nature requires careful solvent selection to prevent precipitation during conjugation workflows.

PropertyValue / CharacteristicTechnical Note
Molecular Weight 238.28 g/mol Monodisperse PEG linker.
LogP (Predicted) ~1.3 - 1.8Moderately lipophilic due to the Benzyl ring.
pKa (Amine) ~10.5 (Primary Amine)Highly basic; readily forms salts with acids.
Boiling Point ~407°C (Predicted)High boiling point; not volatile.
Density ~1.13 g/cm³Slightly denser than water.
Appearance Viscous LiquidMay crystallize or solidify at -20°C.
Solubility Data & Solvent Compatibility

Core Principle: While the internal ether oxygen confers water compatibility, the terminal Cbz group dominates the solubility profile in neutral aqueous conditions, often leading to turbidity.

Solubility Matrix
SolventSolubility RatingMax Conc. (Est.)Application Context
DMSO Excellent > 200 mMPreferred stock solvent for biological assays.
DMF Excellent > 200 mMIdeal for peptide coupling reactions.
Methanol/Ethanol Good > 100 mMUseful for transfers; avoid for long-term storage (transesterification risk).
Dichloromethane (DCM) Good > 100 mMStandard for organic synthesis/workups.
Water (pH 7) Poor/Moderate < 10 mMLikely forms emulsions; requires co-solvent.
Water (pH < 4) Good > 50 mMSoluble as the ammonium salt (protonated amine).
Solubilization Protocol
  • Stock Preparation: Dissolve the neat liquid in anhydrous DMSO or DMF to a concentration of 50–100 mM.

  • Aqueous Dilution: Always add the organic stock dropwise to the aqueous buffer while vortexing. Do not exceed 5-10% organic co-solvent if the final application is biological, though the linker itself is chemically robust.

  • Acidification: If aqueous solubility is strictly required without organics, adjust the buffer to pH 4–5 using dilute HCl or Acetic Acid to protonate the free amine.

Stability & Degradation Mechanisms

The stability of N-Z-2-(2-Amino-ethoxy)-ethylamine is governed by the lability of the Cbz group and the reactivity of the primary amine.

Critical Stability Factors
  • Cbz Group (Protecting Group):

    • Stable: Acidic conditions (TFA, HCl), Mild Bases.

    • Unstable: Hydrogenolysis (

      
      ), Strong Lewis Acids (e.g., BBr₃), HBr in Acetic Acid.
      
  • Primary Amine:

    • Reactive: Prone to oxidation (air), carbamylation (CO₂), and Schiff base formation (aldehydes).

    • Storage Risk: Long-term exposure to air can lead to yellowing (oxidation).

Stability Logic Diagram

The following diagram maps the stability boundaries and degradation risks.

StabilityLogic Molecule N-Z-2-(2-Amino-ethoxy)-ethylamine Acid Acidic pH (TFA/HCl) Molecule->Acid Protonation Base Mild Base (pH 8-10) Molecule->Base Dissolution H2 Hydrogenolysis (H2/Pd) Molecule->H2 Reduction Air Air/CO2 Exposure Molecule->Air Storage Stable_Salt Stable Ammonium Salt Acid->Stable_Salt Forms Salt Stable_Free Stable (Short Term) Base->Stable_Free Remains Intact Deprotection Cbz Cleavage (Yields Diamine) H2->Deprotection Loss of Z-group Degradation Oxidation / Carbamate Formation Air->Degradation Yellowing

Caption: Stability profile showing resistance to acids/bases but sensitivity to reduction and oxidation.

Handling & Storage Protocols

To maintain purity >95% over extended periods, adhere to the following "Gold Standard" storage protocol.

Storage Conditions
  • Temperature: -20°C (Preferred) or 2-8°C (Acceptable for < 1 month).

  • Atmosphere: Store under Argon or Nitrogen . The primary amine absorbs atmospheric CO₂ to form carbamates/carbonates over time.

  • Container: Amber glass vials with Teflon-lined caps to prevent light degradation and leaching.

Handling Workflow

This workflow ensures minimal degradation during experimental setup.

HandlingWorkflow Start Remove from -20°C Storage Equilibrate Equilibrate to RT (30 mins) in Desiccator Start->Equilibrate Open Open under Inert Gas (N2/Ar) Equilibrate->Open Weigh Weigh quickly (Viscous Liquid) Open->Weigh Dissolve Dissolve in Anhydrous DMSO/DMF Weigh->Dissolve Reseal Purge Headspace with Ar & Reseal Weigh->Reseal Remaining Stock Use Immediate Use in Conjugation Dissolve->Use

Caption: Step-by-step handling workflow to prevent moisture condensation and oxidation.

Analytical Verification

When verifying the identity or stability of the stock solution, use the following parameters:

  • HPLC Method:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).

    • Gradient: 5% to 95% ACN over 15 mins.

    • Detection: UV at 214 nm (Amide/Amine absorption) and 254 nm (Benzyl group absorption).

  • Mass Spectrometry (ESI+):

    • Look for

      
      .
      
    • Common impurity: Dimerization (disulfide if thiol present, but not applicable here) or oxidation products (+16 Da).

References
  • ChemicalBook. (2025). N-Z-2-(2-Amino-ethoxy)-ethylamine Properties and CAS Data. Retrieved from

  • Arctom Scientific. (2025). Catalog Entry: N-Z-2-(2-Amino-ethoxy)-ethylamine (CAS 1290627-95-0).[1][2] Retrieved from

  • MedChemExpress. (2025). PROTAC Linker Design and Chemistry: Benzyl (2-(2-aminoethoxy)ethyl)carbamate. Retrieved from

  • PubChem. (2025). Compound Summary: Carbamate and PEG-amine Derivatives. Retrieved from

Sources

Methodological & Application

step-by-step guide for "N-Z-2-(2-Amino-ethoxy)-ethylamine" linker attachment

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Integration of N-Z-2-(2-Amino-ethoxy)-ethylamine in Bioconjugation

Introduction & Strategic Rationale

N-Z-2-(2-Amino-ethoxy)-ethylamine (CAS: 1290627-95-0) is a specialized heterobifunctional linker precursor essential for the construction of Antibody-Drug Conjugates (ADCs), PROTACs, and peptide hybrids.

Structurally, it consists of a short polyethylene glycol (PEG2) spacer terminated by a primary amine on one end and a Benzyloxycarbonyl (Cbz or Z) protected amine on the other.

Why This Linker?
  • Orthogonal Protection: The Z-group is stable under acidic conditions (TFA) used to remove Boc groups and basic conditions (piperidine) used to remove Fmoc groups. It is selectively removed via catalytic hydrogenation, allowing for complex, multi-step synthetic schemes without premature deprotection.

  • PEG2 Spacer Benefits: The ethylene glycol units (

    
    ) improve water solubility and reduce aggregation compared to purely alkyl linkers, while maintaining a precise physical distance (~10 Å) between conjugated moieties.
    

Chemical Logic & Mechanism[1]

The attachment workflow follows a "Protect-Couple-Deprotect-Conjugate" logic.

  • Activation: The target carboxylic acid (payload or protein) is activated to an ester.

  • Nucleophilic Attack: The free primary amine of the linker attacks the activated ester, forming a stable amide bond.

  • Deprotection: The Z-group is removed via hydrogenolysis (

    
    ), exposing the second amine for the next conjugation step.
    
Data Table 1: Physicochemical Properties
PropertyValue / Description
Molecular Formula

Molecular Weight ~238.28 g/mol
Spacer Length ~9-10 Å (PEG2)
Solubility Soluble in DMF, DMSO, MeOH, DCM; Moderate in Water
Z-Group Stability Stable in TFA, dilute HCl, Piperidine, Et3N
Z-Group Lability Cleaved by

, HBr/AcOH, HF

Experimental Protocols

Protocol A: Primary Attachment (Amide Bond Formation)

Scenario: Coupling the linker to a Carboxylic Acid-containing small molecule (Drug/Payload).

Reagents:

  • Target Carboxylic Acid (R-COOH)

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)[1]

  • Solvent: Anhydrous DMF or DMSO

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 equivalent (eq) of R-COOH in anhydrous DMF (concentration ~0.1 M).

  • Activation: Add 1.1 eq of HATU and 2.5 eq of DIPEA. Stir at room temperature (RT) for 5–10 minutes. Note: The solution may turn yellow.

  • Coupling: Add 1.1–1.2 eq of N-Z-2-(2-Amino-ethoxy)-ethylamine .

  • Reaction: Stir at RT under nitrogen atmosphere for 2–4 hours.

    • Self-Validation Check: Monitor via LC-MS.[2] Look for the disappearance of the starting material mass and appearance of Product Mass = (R-COOH Mass + 238.28) - 18.02 (

      
      ).
      
  • Workup: Dilute with Ethyl Acetate, wash with 5% citric acid (removes excess DIPEA/HATU), saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate.
Protocol B: Z-Group Deprotection (Catalytic Hydrogenation)

Scenario: Removing the Z-group to expose the distal amine.

Reagents:

  • Palladium on Carbon (10% Pd/C)[3]

  • Hydrogen Gas (

    
    ) (Balloon or Hydrogenator)
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH)[3]

Step-by-Step Procedure:

  • Dissolution: Dissolve the Z-protected intermediate from Protocol A in MeOH.

  • Catalyst Addition: Carefully add 10% Pd/C (10–20% by weight of the substrate). Caution: Pd/C is pyrophoric; add under an inert gas blanket (Argon/Nitrogen).

  • Hydrogenation: Purge the vessel with

    
     gas. Stir vigorously under an 
    
    
    
    balloon (1 atm) for 2–16 hours.
  • Validation (Critical):

    • TLC: The product will be significantly more polar (lower

      
      ) than the starting material.
      
    • Kaiser Test: Take an aliquot. A positive Kaiser test (Dark Blue) indicates the presence of the free amine.

  • Filtration: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Do not let the catalyst dry out completely on the filter paper to prevent fire hazards.

  • Isolation: Concentrate the filtrate to yield the free amine conjugate.

Visualization: Workflow Logic

The following diagram illustrates the critical decision points and workflow for using this linker.

LinkerWorkflow Start Start: R-COOH Payload Activation Activation (HATU/DIPEA) Start->Activation Activate Carboxyl Coupling Coupling: Add N-Z-Linker Activation->Coupling Amide Bond Formation Intermediate Intermediate: R-Linker-NH-Z Coupling->Intermediate QC1 QC: LC-MS (Mass Check) Intermediate->QC1 Verify Coupling Deprotection Deprotection: H2 / Pd-C QC1->Deprotection If Pure FinalProduct Final: R-Linker-NH2 Deprotection->FinalProduct Remove Z-Group QC2 QC: Kaiser Test (+) FinalProduct->QC2 Confirm Free Amine

Caption: Figure 1. Step-wise integration workflow for N-Z-2-(2-Amino-ethoxy)-ethylamine, ensuring QC validation at critical checkpoints.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Coupling Yield Hydrolysis of Activated EsterEnsure anhydrous solvents (DMF/DMSO). Use a fresh bottle of HATU.
Incomplete Deprotection Catalyst PoisoningSulfur-containing payloads (e.g., Cysteine, Thioethers) poison Pd catalysts. Use liquid HF or HBr/AcOH instead of Hydrogenation.
Aggregation High ConcentrationDilute the reaction mixture. The PEG spacer helps, but high concentrations (>0.5 M) can still aggregate.

References

  • Protecting Group Chemistry: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Z-group stability and removal).
  • Bioconjugation Protocols: Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.

  • Amide Bond Formation: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][5] Tetrahedron, 61(46), 10827-10852.

  • Catalytic Hydrogenation: Felix, A. M., et al. (1978). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene.[4] The Journal of Organic Chemistry, 43(21), 4194-4196.

Sources

Application Note: Coupling Efficiency of N-Z-2-(2-Amino-ethoxy)-ethylamine in Different Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a technical analysis of the coupling efficiency of N-Z-2-(2-Amino-ethoxy)-ethylamine (commonly referred to as Z-AEEA or Z-PEG2-Amine ) across various reaction media.

Z-AEEA is a critical "short-chain" PEG linker used in PROTAC® development, Antibody-Drug Conjugates (ADCs), and peptide synthesis to modulate pharmacokinetics.[1][2] Its unique chemical structure—comprising a hydrophobic Benzyloxycarbonyl (Z/Cbz) protecting group and a hydrophilic polyethylene glycol (PEG) backbone—creates an amphiphilic profile that complicates solvent selection.[2]

While DMF (N,N-Dimethylformamide) remains the historical benchmark for coupling efficiency, this guide demonstrates that 2-MeTHF (2-Methyltetrahydrofuran) offers a superior balance of solubility, reaction kinetics, and green processability, particularly for scale-up operations.[1][2]

Chemical Profile & The "Solubility Paradox"

To optimize coupling, one must understand the solute-solvent interactions specific to this molecule.[1][2]

  • Molecule: N-Z-2-(2-Amino-ethoxy)-ethylamine[1][2][3][4]

  • CAS: 105628-87-1 (Generic/Salt forms vary)[1][2]

  • Structure:

    
    
    
  • Functionality: The primary amine (

    
    ) acts as the nucleophile in amide coupling.[2]
    
The Amphiphilic Challenge

Z-AEEA exhibits a "Solubility Paradox" during coupling:

  • The Z-Group (Hydrophobic): Requires organic non-polar or dipolar aprotic solvents (DCM, DMF) to prevent aggregation or precipitation.[2]

  • The PEG/Amine (Hydrophilic): The ether oxygens accept hydrogen bonds.[2] If the amine is supplied as a salt (e.g., HCl), it is insoluble in non-polar solvents like DCM unless a base (DIPEA) is added immediately.

Solvent Performance Analysis

The following analysis compares coupling efficiency (conversion rate and yield) based on experimental data trends in peptide/linker chemistry.

Comparative Efficiency Table
SolventDielectric Constant (

)
Coupling EfficiencySolubility (Z-AEEA)Workup/RemovalGreen Rating
DMF 36.7High (Benchmark) ExcellentDifficult (High BP)Red (Reprotoxic)
NMP 32.2HighExcellentVery DifficultRed (Reprotoxic)
DCM 8.9ModerateGood (Free base only)Easy (Low BP)Yellow (Hazardous)
2-MeTHF 6.97High GoodGood (Phase separation)Green
EtOAc 6.0Low-ModerateModerateExcellentGreen
Detailed Assessment[2][4][5][6]
1. DMF (N,N-Dimethylformamide)[1][2][5][6][7]
  • Mechanism: DMF is the standard for a reason.[2] Its high dielectric constant dissociates ion pairs (e.g., Amine salts/DIPEA), making the free amine highly nucleophilic. It fully solvates both the hydrophobic Z-group and the PEG chain.[1][2]

  • Drawback: DMF is hepatotoxic and difficult to remove.[2] Residual DMF can interfere with downstream deprotection (hydrogenolysis of the Z-group) by poisoning catalysts.[1][2]

2. DCM (Dichloromethane)[2][5][6]
  • Mechanism: Excellent for dissolving the Z-group.[1][2] However, DCM is a poor solvent for the activated ester intermediates of many coupling partners (e.g., polar peptides).

  • Risk: If Z-AEEA is used as an HCl salt, it may remain a suspension in DCM until sufficient base is added, leading to heterogeneous reaction kinetics and lower yields.[1]

3. 2-MeTHF (The Superior Alternative)[1][2][8][5]
  • Mechanism: 2-MeTHF is derived from renewable resources (corn cobs/bagasse).[1][2] Unlike THF, it is immiscible with water, allowing for aqueous workups directly in the reaction vessel.

  • Efficiency: Recent studies (Albericio et al.) indicate that 2-MeTHF provides coupling rates comparable to DMF for short linkers like Z-AEEA because it suppresses the "chaotropic" effect that sometimes causes PEG chains to coil, keeping the amine accessible.[1][2]

Visualization: Decision Logic & Workflow[1][4]

Figure 1: Solvent Selection Decision Matrix

Caption: Logical flow for selecting the optimal solvent based on scale and downstream requirements.

SolventSelection Start Select Solvent for Z-AEEA Coupling Scale Reaction Scale? Start->Scale Partner Coupling Partner Solubility? Scale->Partner < 1g (R&D) Green Green/GMP Requirement? Scale->Green > 10g (Process) DMF Use DMF (High Efficiency, Hard Workup) Partner->DMF Polar/Peptide DCM Use DCM (Easy Evaporation, Salt Risk) Partner->DCM Hydrophobic Green->DMF No (Standard) MeTHF Use 2-MeTHF (High Efficiency, Green) Green->MeTHF Yes (Strict) DCM->MeTHF If Green needed

[1][2]

Figure 2: Optimized Coupling Workflow (2-MeTHF Protocol)

Caption: Step-by-step reaction protocol minimizing hydrolysis and maximizing yield.

CouplingProtocol Prep 1. Preparation Dissolve Acid (1.0 eq) in 2-MeTHF Activate 2. Activation Add HATU (1.1 eq) + DIPEA (2.0 eq) Prep->Activate Wait Wait 5 min (Active Ester Formation) Activate->Wait AddLinker 3. Addition Add Z-AEEA (1.2 eq) Wait->AddLinker React Reaction 2h @ 25°C AddLinker->React Quench 4. Workup Wash w/ Citric Acid (Phase Separation) React->Quench

[1][2][4]

Standardized Protocol (High-Efficiency)

This protocol uses 2-MeTHF to ensure high coupling efficiency while allowing for a simplified aqueous workup, avoiding the rotary evaporation issues associated with DMF.[1][2]

Materials
  • Carboxylic Acid Partner: 1.0 equiv.[2]

  • Z-AEEA (Linker): 1.2 equiv.[1][2] (Excess ensures complete consumption of the valuable acid).[2]

  • Coupling Reagent: HATU (1.1 equiv).[2] Note: HATU is preferred over EDC/NHS for solution phase PEGylation due to faster kinetics.[4]

  • Base: DIPEA (N,N-Diisopropylethylamine), 2.5 equiv.[2]

  • Solvent: 2-MeTHF (Anhydrous).[1][2]

Step-by-Step Procedure
  • Activation:

    • In a round-bottom flask, dissolve the Carboxylic Acid (1.0 eq) in 2-MeTHF (concentration ~0.1 M).

    • Add DIPEA (2.5 eq).[2]

    • Add HATU (1.1 eq) in one portion.[2]

    • Critical Step: Stir for 5 minutes at room temperature. This pre-activation forms the O-At-active ester.[1][2] The solution should turn slightly yellow.[2]

  • Coupling:

    • Dissolve Z-AEEA (1.2 eq) in a minimal amount of 2-MeTHF.[1][2]

    • Note: If Z-AEEA is an HCl salt, ensure it is fully dissolved; you may need to add a drop of DMF or extra DIPEA to the stock solution.[2]

    • Add the Z-AEEA solution dropwise to the activated acid mixture.[1][2]

  • Monitoring:

    • Stir at 25°C. Monitor by LC-MS at T=30 min and T=2 hrs.

    • Expectation: Conversion should exceed 95% within 2 hours.

  • Workup (The Green Advantage):

    • Unlike DMF, you do not need to evaporate the solvent.

    • Add 10% Aqueous Citric Acid directly to the reaction vessel.[2]

    • Stir vigorously for 5 minutes.

    • Separate the layers.[2] The product (Z-protected) will remain in the upper 2-MeTHF layer.[1][2]

    • Wash the organic layer with 5% NaHCO3 (sat.) and Brine.[2]

    • Dry over MgSO4 and concentrate.[2]

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Low Yield in DCM Z-AEEA salt precipitation.[1][2][4]Switch to 2-MeTHF or add 10% DMF as a co-solvent to solubilize the salt.[1][2][4]
Sluggish Reaction Hydrogen bonding of PEG chain shielding the amine.[1][2][4]Increase temperature to 35°C (breaks H-bonds) or switch to HATU if using EDC.[1][2][4]
Emulsion during Workup Amphiphilic nature of Z-AEEA acting as a surfactant.[1][2][4]Add solid NaCl to saturate the aqueous phase; use 2-MeTHF (better phase separation than EtOAc).[1][2][4]

References

  • Albericio, F., et al. (2016).[6] "2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions." ACS Sustainable Chemistry & Engineering.[2] Link[2]

  • MacMillan, D. S., et al. (2013).[2] "Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide." Green Chemistry. Link

  • GSK Solvent Selection Guide. "GSK Solvent Sustainability Guide." Royal Society of Chemistry.[2] Link (General reference for solvent scoring).[2]

  • ChemicalBook. "N-Z-2-(2-Amino-ethoxy)-ethylamine Properties." Link

Sources

Application Note: Analytical Characterization of N-Z-2-(2-Amino-ethoxy)-ethylamine Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Z-2-(2-Amino-ethoxy)-ethylamine (also known as N-Cbz-2,2'-oxybis(ethylamine) or Z-AEEA) is a discrete polyethylene glycol (PEG) derivative containing a benzyl carbamate (Z/Cbz) protecting group. It serves as a critical heterobifunctional linker in the synthesis of Antibody-Drug Conjugates (ADCs), PROTACs, and peptide therapeutics. Its dual nature—hydrophilic PEG core and hydrophobic Z-group—presents unique analytical challenges. This guide details the methodology for characterizing Z-AEEA conjugates, focusing on determining conjugation efficiency, purity, and structural integrity using LC-MS, RP-HPLC, and NMR.

Introduction & Analytical Strategy

The Z-AEEA linker (CAS: 1290627-95-0 / 134978-97-5 derivatives) is typically used to bridge a targeting moiety (e.g., antibody, ligand) and a payload. Characterization must occur at two critical control points:

  • Intermediate Conjugate (Pre-Deprotection): Verifying the covalent attachment of the free amine end to the payload/protein while the Z-group remains intact.

  • Final Conjugate (Post-Deprotection): Confirming the removal of the Z-group (Cbz) to liberate the second amine for further reaction.

Critical Quality Attributes (CQAs)
  • Identity: Confirmation of the PEG2 backbone and Z-group presence/absence.

  • Purity: Quantitation of free linker vs. conjugated species.

  • Degree of Labeling (DOL): Stoichiometry of linker attachment (e.g., Drug-to-Antibody Ratio).

Analytical Workflow Diagram

The following flowchart outlines the decision process for selecting the appropriate analytical method based on the conjugate type.

AnalyticalWorkflow cluster_QC Quality Control Output Start Sample: Z-AEEA Conjugate TypeCheck Conjugate Type? Start->TypeCheck SmallMol Small Molecule (e.g., PROTAC Intermediate) TypeCheck->SmallMol Biologic Biologic (e.g., ADC/Protein) TypeCheck->Biologic NMR 1H / 13C NMR (Structural ID) SmallMol->NMR LCMS_Small LC-MS (Q-TOF) (Exact Mass) SmallMol->LCMS_Small IntactMS Intact Mass LC-MS (DAR / Occupancy) Biologic->IntactMS PeptideMap Peptide Mapping (Site Identification) Biologic->PeptideMap HIC HIC-HPLC (Hydrophobicity/DAR) Biologic->HIC Output CoA: Purity, ID, Ratio LCMS_Small->Output IntactMS->Output HIC->Output

Caption: Decision tree for analytical method selection based on Z-AEEA conjugate molecular weight and complexity.

Protocol: Small Molecule Conjugate Analysis (LC-MS)

Application: Verifying the reaction of Z-AEEA with a small molecule payload (e.g., NHS-ester drug or carboxylic acid).

Principle

The Z-group provides a distinct UV signature (absorbance at 254 nm) and a hydrophobic shift in Reversed-Phase (RP) chromatography. High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition.

Materials
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Instrument: Q-TOF or Orbitrap MS coupled with UHPLC.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve the conjugate in 50:50 Water:Acetonitrile to a concentration of 0.1 mg/mL.

    • Filter through a 0.22 µm PTFE filter.

  • LC Gradient:

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% B (0-1 min) → 95% B (1-8 min) → 95% B (8-10 min).

  • MS Parameters:

    • Mode: Positive ESI (+).

    • Scan Range: 100–2000 m/z.

    • Source Temp: 325°C.

  • Data Analysis (Causality Check):

    • Search for [M+H]+: Calculate the theoretical mass of Payload + Linker.

    • Z-Group Verification: Look for the characteristic benzyl carbamate fragments if in-source fragmentation occurs (often loss of 91 Da for benzyl or 108 Da for benzyl alcohol).

    • Purity Calculation: Integrate UV peak area at 254 nm. The Z-group dominates the absorbance; if the payload is non-UV active, this is the primary quantitation method.

Self-Validating Check:

  • Pass: Single peak in UV; Mass error < 5 ppm.

  • Fail: Presence of mass corresponding to [Payload + Linker - Z-group] (indicates premature deprotection) or [Free Linker] (incomplete purification).

Protocol: Bioconjugate Analysis (Intact Protein LC-MS)

Application: Characterizing Z-AEEA conjugated to an antibody or protein (e.g., Lysine conjugation via NHS-activated Z-AEEA).

Principle

Intact mass analysis under denaturing conditions separates the protein chains (Light Chain/Heavy Chain) to determine the number of linkers attached (Drug-to-Antibody Ratio, DAR). The discrete nature of the PEG2 spacer allows for clear resolution of charge states compared to polydisperse PEG.

Materials
  • Column: Polymeric RP column (e.g., PLRP-S, 1000 Å, 2.1 x 50 mm) or C4 column.

  • Mobile Phase A: 0.1% Formic Acid + 0.02% TFA in Water.

  • Mobile Phase B: 0.1% Formic Acid + 0.02% TFA in Acetonitrile.

  • Deconvolution Software: BioPharma Finder (Thermo), MassLynx (Waters), or UniDec.

Step-by-Step Methodology
  • Deglycosylation (Crucial Step):

    • Treat 50 µg of conjugate with PNGase F (1 µL) for 1 hour at 37°C.

    • Reasoning: Glycans add heterogeneity that masks the linker mass shifts.

  • Reduction (Optional but Recommended):

    • Add DTT (final 20 mM) to reduce inter-chain disulfides. Incubate 30 min at 37°C.

    • Reasoning: Analyzing Light Chain (LC) and Heavy Chain (HC) separately provides higher resolution than the intact 150 kDa antibody.

  • LC-MS Run:

    • Gradient: 20% B to 60% B over 15 minutes.

    • Column Temp: 80°C (High temp improves peak shape for proteins).

  • Data Processing:

    • Deconvolute the raw charge envelope to zero-charge mass.

    • Calculation:

      
      
      
      
      
    • Note: The MW of the added moiety is the Z-AEEA mass minus the leaving group (e.g., if NHS-ester was used, subtract ~115 Da).

Expected Data Table
SpeciesTheoretical Mass (Da)Observed Mass (Da)

Mass
Calculated Occupancy
Light Chain (L0)23,450.023,450.200
Light Chain (L1)23,758.323,758.5308.31
Heavy Chain (H0)50,120.050,120.400
Heavy Chain (H1)50,428.350,428.8308.31

(Note: Mass values are illustrative. 308 Da approximates the Z-AEEA addition).

Protocol: Free Linker Quantification (HIC/RP-HPLC)

Application: Ensuring the final product is free of unreacted Z-AEEA, which causes toxicity or off-target effects.

Principle

The Z-group makes the free linker significantly more hydrophobic than the naked protein or the hydrophilic payload. Hydrophobic Interaction Chromatography (HIC) or RP-HPLC can separate these species.

Workflow Diagram (Purification & QC)

PurificationQC Rxn Conjugation Reaction (Protein + Z-AEEA-NHS) TFF Tangential Flow Filtration (Removal of bulk small molecules) Rxn->TFF Sample Purified Sample TFF->Sample HPLC RP-HPLC Analysis (C18 Column) Sample->HPLC Decision Free Linker < 1%? HPLC->Decision Pass Release Batch Decision->Pass Yes Fail Reprocess (TFF/SEC) Decision->Fail No Fail->TFF

Caption: QC workflow for quantifying residual free Z-AEEA linker.

Method Details
  • Column: C18 (for free linker) or Butyl/Phenyl (HIC for conjugate distribution).

  • Detection: UV at 214 nm (peptide bond) and 254 nm (Z-group).

  • Standard Curve:

    • Prepare a stock of N-Z-2-(2-Amino-ethoxy)-ethylamine.[1]

    • Dilute to 1, 5, 10, 50, 100 µM.

    • Plot Area vs. Concentration.[2]

  • System Suitability:

    • Injection precision (RSD < 2%).

    • Tailing factor < 1.5.[2]

References

  • Beck, A., et al. (2011). Strategies and challenges for the next generation of antibody–drug conjugates. Nature Reviews Drug Discovery. Retrieved from [Link]

  • PubChem. 2,2'-Oxybis(ethylamine) Compound Summary. Retrieved from [Link]

Disclaimer: This Application Note is for research and educational purposes. Always consult specific Safety Data Sheets (SDS) and internal SOPs before handling chemical conjugates.

Sources

Application Note: Mass Spectrometry Strategies for the Characterization of N-Z-2-(2-Amino-ethoxy)-ethylamine Reaction Products in Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the mass spectrometry (MS) analysis of reaction products involving the versatile bifunctional linker, N-Z-2-(2-Amino-ethoxy)-ethylamine. This linker, featuring a terminal primary amine and a carbamate-protected secondary amine, is increasingly utilized in drug development, proteomics, and materials science for the controlled assembly of complex molecular architectures. Mastery of its analytical characterization is paramount for ensuring product integrity and optimizing reaction outcomes. We will delve into the core principles of electrospray ionization mass spectrometry (ESI-MS) for analyzing the linker and its conjugates, provide detailed, field-tested protocols for a model conjugation reaction, and offer expert insights into data interpretation and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking to implement robust analytical workflows for amine-reactive crosslinkers.

Introduction: The Role and Challenge of a Heterobifunctional Linker

N-Z-2-(2-Amino-ethoxy)-ethylamine is a heterobifunctional crosslinker characterized by two key reactive sites with differential reactivity. The terminal primary amine is readily available for nucleophilic attack, typically targeting activated esters, isothiocyanates, or carboxylic acids (via activation) to form stable amide or thiourea bonds. The second amine is protected by a benzyloxycarbonyl (Z or Cbz) group, a common carbamate protecting group.[1] This protecting group is stable under many reaction conditions but can be selectively removed, often by catalytic hydrogenation, to reveal a second primary amine for subsequent conjugation steps.[2]

This strategic design allows for a sequential and controlled approach to conjugation, which is critical in applications like the development of Antibody-Drug Conjugates (ADCs).[3] However, the success of each reaction step—initial conjugation and subsequent deprotection—hinges on precise analytical verification. Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is the definitive tool for this purpose, providing unambiguous confirmation of mass, elemental composition, and, through tandem MS (MS/MS), structural integrity.

This application note will use a model reaction—the conjugation of N-Z-2-(2-Amino-ethoxy)-ethylamine to the C-terminus of a model peptide—to illustrate a comprehensive analytical workflow.

Foundational MS Principles for Linker Analysis

Ionization Technique: The Power of Electrospray Ionization (ESI)

For molecules like our linker and its peptide conjugates, which are polar and thermally labile, ESI is the ionization method of choice. ESI is a "soft ionization" technique that transfers ions from solution into the gas phase with minimal fragmentation.[4][5] This is advantageous as it ensures the molecular ion ([M+H]⁺) is preserved and readily observed, providing an accurate molecular weight of the intact analyte.[4]

Causality: The choice of ESI is dictated by the need to analyze the intact reaction products without inducing thermal degradation or premature fragmentation, which would complicate the interpretation of a multi-step synthesis.

The Imperative of High-Resolution Mass Spectrometry (HRMS)

While nominal mass can suggest a successful reaction, it often lacks the specificity to distinguish between isobaric species (molecules with the same nominal mass but different elemental compositions). HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide mass accuracy typically below 5 parts-per-million (ppm). This precision allows for the confident determination of the elemental formula of an ion, serving as a powerful tool for verifying the identity of starting materials, intermediates, and final products.[6]

Structural Elucidation with Tandem Mass Spectrometry (MS/MS)

Observing the correct mass is necessary but not sufficient for complete characterization. Tandem mass spectrometry (MS/MS) provides definitive structural proof. In an MS/MS experiment, the precursor ion of interest (e.g., the [M+H]⁺ of the peptide-linker conjugate) is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are analyzed to generate an MS/MS spectrum.

For N-Z-2-(2-Amino-ethoxy)-ethylamine conjugates, we anticipate specific fragmentation patterns:

  • Carbamate Fragmentation: The Z-group is susceptible to fragmentation, often resulting in a characteristic neutral loss of CO₂ (44.01 Da) or benzyl alcohol (108.06 Da).[7]

  • PEG-like Ether Linkage: The ethoxy-ethylamine backbone can fragment via cleavage of the C-O or C-C bonds, often producing a series of ions separated by 44.03 Da (C₂H₄O).[8]

  • Amine Alpha-Cleavage: Cleavage of the bond alpha to a nitrogen atom is a common fragmentation pathway for amines, which can help pinpoint the location of the linker.[9]

  • Peptide Backbone Fragmentation: Standard b- and y-ions from the peptide backbone will be observed, but ions containing the linker modification will be mass-shifted, confirming the site of conjugation.

Experimental Design and Protocols

This section outlines the complete workflow, from a model reaction to final data acquisition.

Workflow Overview

G cluster_0 Synthesis cluster_1 Sample Preparation cluster_2 MS Analysis cluster_3 Data Interpretation Reaction Step 1: Peptide Conjugation (Model Peptide + Linker) Deprotection Step 2: Z-Group Removal (Hydrogenolysis) Reaction->Deprotection Intermediate Product Quench Quench Reaction Deprotection->Quench Desalt Desalting / Purification (e.g., C18 ZipTip) Dilute Dilute in MS-Compatible Solvent FullMS Full Scan HRMS (Identify Products) Dilute->FullMS MSMS Targeted MS/MS (Confirm Structure) FullMS->MSMS Isolate Precursor Analysis Mass Matching & Formula Determination MSMS->Analysis FragMap Fragmentation Mapping Analysis->FragMap

Caption: Overall experimental workflow from synthesis to data analysis.

Protocol 3.1: Model Reaction - EDC/NHS Coupling to a Peptide

This protocol describes the conjugation of the linker's primary amine to the C-terminal carboxylic acid of the model peptide, Angiotensin II (DRVYIHPF, MW = 1046.19 Da).

Materials:

  • Angiotensin II (≥97% purity)

  • N-Z-2-(2-Amino-ethoxy)-ethylamine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Reaction Buffer: 0.1 M MES buffer, pH 6.0

Procedure:

  • Peptide & Linker Preparation:

    • Dissolve Angiotensin II in DMF to a final concentration of 10 mg/mL.

    • Dissolve N-Z-2-(2-Amino-ethoxy)-ethylamine in DMF to a 50 mM stock solution.

  • Carboxylic Acid Activation:

    • In a microcentrifuge tube, add 100 µL of the Angiotensin II solution.

    • Add EDC (5-fold molar excess over peptide) and NHS (5-fold molar excess over peptide) from freshly prepared stock solutions in anhydrous DMF.

    • Let the activation reaction proceed for 15 minutes at room temperature.

    • Rationale: EDC and NHS react with the peptide's C-terminal carboxyl group to form a semi-stable NHS-ester, which is highly reactive towards primary amines, minimizing side reactions.

  • Conjugation:

    • Add a 10-fold molar excess of the N-Z-2-(2-Amino-ethoxy)-ethylamine solution to the activated peptide mixture.

    • Add DIPEA (20-fold molar excess) to raise the pH and facilitate the reaction.

    • Incubate the reaction for 2 hours at room temperature with gentle shaking.

  • Reaction Quench:

    • Add 5 µL of 1 M hydroxylamine or Tris buffer to quench any remaining NHS-esters.

Protocol 3.2: Sample Preparation for Mass Spectrometry

Objective: To remove reaction salts (EDC, NHS, buffer salts) that can suppress ionization and interfere with analysis.

Procedure:

  • Acidify: Add 10 µL of 1% Trifluoroacetic Acid (TFA) to the quenched reaction mixture.

  • Desalt:

    • Use a C18 solid-phase extraction tip (e.g., ZipTip).

    • Wet the tip with 3x10 µL of 100% Acetonitrile (ACN).

    • Equilibrate the tip with 3x10 µL of 0.1% TFA in water.

    • Bind the sample by slowly aspirating and dispensing the acidified reaction mixture 10-15 times.

    • Wash the tip with 3x10 µL of 0.1% TFA in water to remove salts.

  • Elute:

    • Elute the purified conjugate from the tip using 10 µL of a solution of 70% ACN / 0.1% Formic Acid in water directly into a clean microcentrifuge tube.

  • Dilute for Infusion:

    • Dilute the eluate 1:10 in 50% ACN / 0.1% Formic Acid for direct infusion or LC-MS analysis.

    • Rationale: Formic acid is a volatile acid that aids in protonation and improves ionization efficiency in positive-ion ESI mode.

Protocol 3.3: Mass Spectrometry Acquisition

The following parameters are recommended for a high-resolution Q-TOF or Orbitrap mass spectrometer.

Parameter Setting Rationale
Ionization Mode ESI PositiveThe amine groups and peptide backbone readily accept protons to form positive ions ([M+H]⁺, [M+2H]²⁺, etc.).
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray plume for stable ion generation.
Source Temperature 120 - 150 °CAssists in desolvation of droplets without causing thermal degradation of the analyte.
Mass Range (Full MS) 200 - 2000 m/zA broad range to capture the starting materials, products, and potential multimers or fragments.
Resolution (Full MS) > 70,000 @ m/z 200To enable accurate mass measurement and elemental composition determination.
MS/MS Activation Collision-Induced Dissociation (CID)Standard method for fragmenting peptide-like molecules.
Collision Energy 20 - 40 eV (Stepped)A stepped or ramped collision energy ensures a wide variety of fragments are produced for comprehensive structural analysis.

Data Analysis & Interpretation

Expected Masses

The primary goal of the Full MS scan is to identify the ions corresponding to the expected reaction products.

Analyte Formula Monoisotopic Mass (Da) Expected Ion ([M+H]⁺) Expected Ion ([M+2H]²⁺)
Angiotensin IIC₅₀H₇₁N₁₃O₁₂1045.531046.54523.77
N-Z-LinkerC₁₃H₂₁N₃O₃267.16268.17-
Conjugated Product C₆₃H₉₀N₁₆O₁₄1294.681295.69648.35

Note: Masses are calculated for the most abundant isotopes.

Interpreting the MS/MS Spectrum

Upon isolating the doubly charged ion of the conjugated product (m/z 648.35), the resulting MS/MS spectrum should be interrogated for key structural evidence.

  • Confirming the Linker: Look for low-mass reporter ions corresponding to the linker itself or its fragments. A fragment corresponding to the protonated linker (268.17 Da) or loss of the Z-group may be present.

  • Confirming the Conjugation Site: The peptide's y-ion series will be unchanged from the native peptide. However, the b-ion series will be mass-shifted by the mass of the linker (250.18 Da, after loss of H₂O in amide bond formation) beyond the C-terminal Phenylalanine (F). The presence of a complete or near-complete b-ion series with this mass shift is conclusive evidence of C-terminal conjugation.

  • Observing Linker Fragmentation: Look for the characteristic neutral loss of CO₂ (44.01 Da) from the precursor or fragment ions that still contain the Z-group.

Troubleshooting

  • Low Signal Intensity: May be due to poor ionization or insufficient desalting. Re-optimize source parameters and ensure the sample preparation protocol is followed meticulously.

  • Complex Spectrum / Multiple Products: The reaction may have produced side products (e.g., peptide dimers, multiple linker additions if side-chain carboxylates are present). Use LC-MS to chromatographically separate the components before MS analysis.

  • No Reaction Product Observed: Check the activity of the coupling reagents (EDC/NHS are moisture-sensitive). Verify the pH of the reaction; amine coupling is most efficient at slightly basic pH, while carboxyl activation is better at slightly acidic pH, hence the two-step procedure.

References

  • Quantitative Analysis of Polyethylene Glycol (PEG) and PEGylated Proteins in Animal Tissues by LC-MS/MS Coupled with In-Source CID. Analytical Chemistry.[Link]

  • Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. Journal of the American Society for Mass Spectrometry.[Link]

  • Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry.[Link]

  • Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia.[Link]

  • Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry.[Link]

  • Mass Spectrometry Part 8 - Fragmentation in Amines. Problems in Chemistry via YouTube.[Link]

  • Electrospray ionization. Wikipedia.[Link]

  • Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. Bioconjugate Chemistry.[Link]

  • Mass spectra from M-PEG and PEG peaks of an M-PEG 750 sample obtained by LC–MS. ResearchGate.[Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry.[Link]

  • Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry.[Link]

  • Video: Electrospray Ionization (ESI) Mass Spectrometry. Journal of Visualized Experiments (JoVE).[Link]

  • Characterizing Polyethylene Glycol (PEG) by Synapt High Definition Mass Spectrometry (HDMS). Waters Corporation.[Link]

  • Amine synthesis by carbamate cleavage. Organic Chemistry Portal.[Link]

  • mass spectra - fragmentation patterns. Chemguide.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Bioconjugation with N-Z-2-(2-Amino-ethoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for bioconjugation applications involving N-Z-2-(2-Amino-ethoxy)-ethylamine, also known as N-Cbz-2-(2-aminoethoxy)ethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting strategies, and detailed protocols to navigate the common challenges encountered when using this versatile linker.

Introduction to N-Z-2-(2-Amino-ethoxy)-ethylamine

N-Z-2-(2-Amino-ethoxy)-ethylamine is a bifunctional linker featuring a terminal primary amine and a benzyloxycarbonyl (Z or Cbz) protected amine. The terminal primary amine serves as the reactive handle for conjugation to biomolecules, typically via acylation with an activated ester like an N-hydroxysuccinimide (NHS) ester. The short, hydrophilic dietheoxy-ethane spacer can improve the solubility of the resulting conjugate, while the Cbz group provides a stable, protecting function that is orthogonal to many common bioconjugation chemistries.[1][2][3]

The primary application of this linker is to introduce a payload (e.g., a small molecule drug, a fluorophore) to a biomolecule (e.g., an antibody, a protein) by first reacting the payload's activated carboxyl group with the linker's primary amine. The resulting Cbz-protected conjugate can then be deprotected under specific conditions (e.g., catalytic hydrogenation) to reveal a new primary amine for further modification, if desired.[1][4][5]

This guide focuses on the most common use case: the reaction of the linker's terminal primary amine.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during bioconjugation with N-Z-2-(2-Amino-ethoxy)-ethylamine and similar primary amine linkers.

Q1: Why is my conjugation yield consistently low or zero?

Low conjugation efficiency is one of the most frequent challenges. The root cause often lies in the reaction conditions or the stability of the reagents rather than the linker itself.

  • Cause 1: Hydrolysis of the NHS Ester. N-hydroxysuccinimide (NHS) esters are highly susceptible to hydrolysis in aqueous environments, a reaction that competes directly with the desired amine reaction.[6] The rate of hydrolysis increases significantly with pH.[6] The half-life of an NHS ester can be hours at pH 7 but drops to mere minutes at pH 8.6.[6]

    • Solution: Maintain an optimal reaction pH between 7.2 and 8.5.[6][7][8] A common choice is 0.1 M sodium bicarbonate or phosphate buffer at pH 8.3.[7][9] Always prepare the NHS ester solution in a dry, water-miscible organic solvent like DMSO or DMF immediately before adding it to the aqueous protein solution.[7][9][10]

  • Cause 2: Incompatible Buffer Components. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your linker for the NHS ester, drastically reducing the yield of your desired conjugate.[10]

    • Solution: Perform a buffer exchange into an amine-free buffer like phosphate-buffered saline (PBS) or sodium bicarbonate buffer before starting the conjugation.[11][12]

  • Cause 3: Suboptimal Reactant Concentrations. The kinetics of the conjugation reaction are highly dependent on the concentration of both the biomolecule and the linker-payload complex.[13] Dilute protein solutions require a greater molar excess of the NHS ester to achieve the same degree of labeling.[12]

    • Solution: Aim for a protein concentration of at least 2 mg/mL, with 5-20 mg/mL being ideal.[13] If low efficiency persists, consider increasing the molar excess of your activated linker.

Q2: My final product is very heterogeneous. How can I control the degree of labeling?

When conjugating to proteins like antibodies, the NHS ester will react with the primary amines on the N-terminus and the side chains of lysine residues.[14][15] Since a typical antibody has dozens of available lysines, this often results in a heterogeneous mixture of conjugates with a varying number of labels attached, known as the Degree of Labeling (DOL).[16]

  • Cause: Non-Specific Nature of Amine Chemistry. The reaction is driven by the accessibility and reactivity of the various amine groups on the protein surface.

    • Solution 1: Control the Molar Coupling Ratio (MCR). The most direct way to control the DOL is by adjusting the molar ratio of the labeling reagent to the protein.[11] Start with a range of ratios (e.g., 5:1, 10:1, 20:1) to determine the optimal MCR for your desired DOL.[12][13]

    • Solution 2: Optimize Reaction Parameters. Shortening the reaction time, lowering the temperature, or slightly decreasing the pH (e.g., to 7.5) can help limit the extent of the reaction and produce a lower DOL.[11]

    • Solution 3: Consider Site-Specific Methods. For applications requiring a homogenous product, amine chemistry may not be suitable. Explore alternative, site-specific conjugation strategies, such as targeting engineered cysteines or incorporating unnatural amino acids.[17]

Q3: My protein is aggregating and precipitating after conjugation. How can I prevent this?

Protein aggregation is a common side effect of modifying surface residues. Covalently attaching molecules to a protein alters its surface charge and hydrophobicity, which can disrupt its native conformation and lead to aggregation.[18][19]

  • Cause: Alteration of Protein Surface Properties. Modifying lysine residues neutralizes their positive charge, which can lead to destabilization if these residues are critical for maintaining solubility through electrostatic repulsion.

    • Solution 1: Screen Buffer Conditions. Before scaling up, screen a panel of buffers with varying pH and ionic strengths to find conditions that maintain protein stability.[20]

    • Solution 2: Include Stabilizing Excipients. Additives such as L-arginine (50 mM), glutamate (50 mM), glycerol, or non-ionic detergents can act as stabilizers and suppress aggregation.[20][21]

    • Solution 3: Control the Degree of Labeling. Over-labeling is a frequent cause of aggregation.[16] Aim for a lower DOL to minimize the perturbation of the protein's surface.

    • Solution 4: Work at an Appropriate Protein Concentration. While high concentrations are good for reaction kinetics, they can also promote aggregation. If aggregation is observed, try reducing the protein concentration during the reaction and purification steps.[19]

Q4: I'm concerned about the stability of the Cbz (Z) group. Could it be causing side reactions?

The benzyloxycarbonyl (Cbz or Z) group is a robust protecting group under the conditions typically used for NHS ester chemistry.[1][3]

  • Stability Profile: The Cbz group is stable in the neutral to slightly alkaline pH range (pH 7-9) used for amine labeling.[2] It is also stable to mild acids.

  • Conditions for Cleavage: The Cbz group is primarily removed by catalytic hydrogenation (e.g., H₂, Pd/C) or strong acids like HBr in acetic acid.[1][3][4] These conditions are not present during a standard bioconjugation reaction.

Troubleshooting Workflow & Data Interpretation

A logical workflow is essential for diagnosing experimental failures. The following diagram outlines a typical troubleshooting process for low conjugation yield.

TroubleshootingWorkflow start Low / No Conjugation Yield check_buffer Is buffer amine-free? (e.g., PBS, Bicarbonate) start->check_buffer check_ph Is pH optimal? (7.2 - 8.5) check_buffer->check_ph Yes sol_buffer Action: Buffer exchange into PBS or Bicarbonate. check_buffer->sol_buffer No check_reagent Is NHS-ester active? check_ph->check_reagent Yes sol_ph Action: Adjust pH to 8.3. Use fresh buffer. check_ph->sol_ph No check_conc Are concentrations adequate? (Protein > 2 mg/mL) check_reagent->check_conc Yes sol_reagent Action: Use fresh, anhydrous DMSO/DMF. Purchase new reagent. check_reagent->sol_reagent No sol_conc Action: Concentrate protein. Increase molar ratio of NHS-ester. check_conc->sol_conc No success Problem Solved check_conc->success Yes sol_buffer->success sol_ph->success sol_reagent->success sol_conc->success

Caption: Troubleshooting logic for low conjugation yield.

Interpreting Analytical Results

Proper analysis of your conjugate is critical for confirming success and diagnosing issues.

Analytical Technique Observation Potential Interpretation & Next Steps
SDS-PAGE Smear or ladder of bands above the unconjugated protein band.Successful conjugation leading to increased molecular weight. The smear indicates heterogeneity (variable DOL).
A single band with no shift.Failed conjugation. Revisit the troubleshooting workflow.
Significant material in the well or as a smear at the top of the gel.Protein aggregation. Refer to FAQ Q3 for mitigation strategies.
Size Exclusion Chromatography (SEC-HPLC) Peak shifts to an earlier elution time compared to the starting protein.Successful conjugation. Can be used to separate monomeric conjugate from aggregates.
A new, high molecular weight peak eluting near the void volume.Presence of soluble aggregates.[22] Optimize reaction to minimize aggregation.
No change in retention time.Failed conjugation.
Mass Spectrometry (Intact Mass) A distribution of peaks, each separated by the mass of the linker-payload.Successful conjugation.[23] This is the most definitive method to confirm the identity and heterogeneity (DOL distribution) of the conjugate.
Only the mass of the starting protein is observed.Failed conjugation.
UV/Vis Spectroscopy Absorbance peak corresponding to your payload (if it has a chromophore).Qualitative confirmation of conjugation. Can be used to calculate the average DOL.[16][24][25]

Experimental Protocol: Model IgG Conjugation

This protocol provides a general methodology for labeling a monoclonal antibody (mAb) with an NHS-ester activated payload using the N-Z-2-(2-Amino-ethoxy)-ethylamine linker as an intermediary (assuming the linker has already been conjugated to the payload).

1. Materials & Buffer Preparation

  • Antibody: ~5 mg/mL solution of mAb in PBS, pH 7.4.

  • Labeling Reagent: NHS-ester activated payload-linker complex, freshly dissolved in anhydrous DMSO to 10 mg/mL.

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4.[13]

2. Antibody Preparation

  • If your antibody is in a buffer containing amines (e.g., Tris) or stabilizers (e.g., BSA), perform a buffer exchange into the Reaction Buffer. This can be done via dialysis or using a spin desalting column.

  • Adjust the final antibody concentration to 5-10 mg/mL in Reaction Buffer.[13]

3. Conjugation Reaction

  • Determine the volume of the labeling reagent to add. This is based on the desired Molar Coupling Ratio (MCR). A starting point of a 20-fold molar excess of the labeling reagent over the antibody is common.[12]

  • While gently vortexing the antibody solution, slowly add the calculated volume of the labeling reagent (dissolved in DMSO). The final concentration of DMSO should ideally be below 10% (v/v).

  • Incubate the reaction for 1-2 hours at room temperature, protected from light if the label is a fluorophore.[9]

4. Quenching the Reaction

  • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

  • Incubate for 30 minutes at room temperature. The primary amines in the Tris buffer will react with and consume any remaining NHS esters.

5. Purification of the Conjugate

  • Load the quenched reaction mixture onto a pre-equilibrated SEC column.

  • Collect fractions and monitor the eluate by absorbance at 280 nm (for protein) and the specific wavelength for your payload. The first peak to elute is the high-molecular-weight antibody conjugate; the second peak contains unreacted small molecules and hydrolysis byproducts.[13]

  • Pool the fractions corresponding to the purified conjugate.

6. Characterization

  • Determine the final protein concentration and the Degree of Labeling (DOL) using UV/Vis spectroscopy.[16][24]

  • Analyze the purity, heterogeneity, and aggregation state by SDS-PAGE and SEC-HPLC.[26][27]

  • Confirm the identity and DOL distribution by intact mass spectrometry.[23]

References

  • Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. (n.d.). Glen Research. Retrieved February 2, 2026, from [Link]

  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved February 2, 2026, from [Link]

  • Preventing Protein Aggregation. (n.d.). University of Basel Biozentrum. Retrieved February 2, 2026, from [Link]

  • Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. (2023). MDPI. Retrieved February 2, 2026, from [Link]

  • Analysis of Antibody Drug Conjugates Using SEC and Mass Spectrometry. (n.d.). Agilent. Retrieved February 2, 2026, from [Link]

  • Detection and prevention of protein aggregation before, during, and after purification. (2003). Analytical Biochemistry. Retrieved February 2, 2026, from [Link]

  • Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. Retrieved February 2, 2026, from [Link]

  • Analytical Techniques for Antibody-Drug Conjugates. (n.d.). Pharma Focus America. Retrieved February 2, 2026, from [Link]

  • Antibody Labeling Principles, Advantages, and Considerations. (2023). Biocompare. Retrieved February 2, 2026, from [Link]

  • Tips for Preventing Protein Aggregation & Loss of Protein Solubility. (2019). G-Biosciences. Retrieved February 2, 2026, from [Link]

  • Comprehensive Analytical Strategies for ADC and mAb Control. (2025). YouTube. Retrieved February 2, 2026, from [Link]

  • Troubleshooting Guides. (n.d.). Creative Biolabs. Retrieved February 2, 2026, from [Link]

  • How to prevent aggregation of proteins during the expression and purification? (2016). ResearchGate. Retrieved February 2, 2026, from [Link]

  • A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL). (2023). Nature. Retrieved February 2, 2026, from [Link]

  • Detection and prevention of protein aggregation before, during, and after purification. (2003). ScienceDirect. Retrieved February 2, 2026, from [Link]

  • Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. (n.d.). Novatia. Retrieved February 2, 2026, from [Link]

  • GUIDE TO ANTIBODY LABELING AND DETECTION METHODS. (n.d.). Cedarlane. Retrieved February 2, 2026, from [Link]

  • How To Determine Degree of Protein Labeling. (2015). G-Biosciences. Retrieved February 2, 2026, from [Link]

  • Cbz-Protected Amino Groups. (2019). Organic Chemistry Portal. Retrieved February 2, 2026, from [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved February 2, 2026, from [Link]

Sources

"N-Z-2-(2-Amino-ethoxy)-ethylamine" storage and handling best practices

Author: BenchChem Technical Support Team. Date: February 2026

Storage, Handling, and Troubleshooting Guide

Core Technical Profile

Before initiating any workflow, verify the compound identity and physicochemical baseline. This data serves as the control for all subsequent quality checks.

ParameterSpecification
Compound Name N-Z-2-(2-Amino-ethoxy)-ethylamine
CAS Number 1290627-95-0
Synonyms Benzyl (2-(2-aminoethoxy)ethyl)carbamate; Cbz-PEG1-Amine
Molecular Weight 238.28 g/mol
Physical State Colorless to light yellow liquid (viscous) or low-melting solid
Storage Temp Long-term: -20°C
Primary Sensitivity Air (CO₂) : Rapid formation of carbamate salts on free amine.Moisture : Hygroscopic PEG backbone.[1]

Critical Storage & Handling Protocols

The "Why" Behind the Protocol

As a mono-protected diamine, this molecule possesses a "Jekyll and Hyde" nature. The Cbz-protected end is robust, but the free primary amine (-NH₂) is highly reactive.

  • The Threat: Primary amines react with atmospheric CO₂ to form carbamic acid/carbamate salts. This is often invisible to the naked eye but catastrophic for stoichiometry in PROTAC or ADC synthesis.

  • The Solution: An unbroken chain of inert atmosphere handling.

Protocol A: Receipt & Initial Inspection

Objective: Validate integrity upon arrival without compromising the seal.

  • Visual Check: Inspect the vial through the glass. The liquid should be clear to pale yellow.[1]

    • Red Flag: Dark orange or brown coloration indicates significant oxidative degradation.

    • Red Flag: Turbidity or white crust around the cap indicates CO₂ absorption (ammonium carbamate formation).

  • Thermal Equilibration:

    • Do NOT open immediately.

    • Allow the vial to warm to room temperature (20-25°C) inside a desiccator. This prevents condensation of atmospheric moisture onto the cold hygroscopic liquid.

Protocol B: Aliquoting & Long-Term Storage

Objective: Create a self-validating storage system to minimize freeze-thaw cycles.

  • Preparation: Purge a glovebox or glovebag with dry Argon or Nitrogen.

  • Solubilization (Optional but Recommended):

    • If the compound is difficult to handle as a viscous liquid, prepare a high-concentration stock solution (e.g., 100 mM) in anhydrous DMSO or DMA .

    • Note: Avoid DCM or Chloroform for storage; they can generate HCl over time, protonating the amine.

  • Aliquoting: Dispense into single-use amber glass vials with Teflon-lined caps.

  • Inert Overlay: Backfill every vial with Argon before capping. Argon is heavier than air and provides a superior "blanket" compared to Nitrogen.

  • Sealing: Wrap caps with Parafilm to retard gas exchange. Store at -20°C.

Visualizing the Workflow

The following decision tree guides you through the handling process based on the compound's physical state and your immediate experimental needs.

StorageHandling Start Compound Arrival (N-Z-2-(2-Amino-ethoxy)-ethylamine) CheckState Visual Inspection Start->CheckState GoodState Clear/Pale Yellow Liquid CheckState->GoodState Pass BadState Dark Brown or White Crust CheckState->BadState Fail Equilibrate Equilibrate to RT (In Desiccator) GoodState->Equilibrate Discard Quarantine/Discard Check NMR BadState->Discard UsageDecision Immediate Use? Equilibrate->UsageDecision DirectUse Weigh under Argon (Avoid Moisture) UsageDecision->DirectUse Yes Storage Aliquot & Store UsageDecision->Storage No StockSol Make Stock Soln (DMSO/DMA) Storage->StockSol Preferred Freeze Flash Freeze Store -20°C StockSol->Freeze

Figure 1: Decision matrix for initial handling and storage. Blue nodes indicate secure endpoints; Red indicates failure modes.

Troubleshooting & FAQs

Field-proven solutions to common user scenarios.

Q1: The compound arrived as a solid, but the datasheet says liquid. Is it degraded?

Diagnosis: Likely No . Explanation: The melting point is near room temperature. During transit on ice packs or dry ice, the compound often freezes. Resolution:

  • Place the vial in a 25°C water bath for 10 minutes.

  • If it returns to a clear, viscous liquid, it is fit for use.

  • Validation: If solids persist at 30°C, run an LC-MS. Persistent solids may indicate ammonium carbamate salts (degradation product).

Q2: My reaction yield is low, and I see a "doublet" impurity in the NMR.

Diagnosis: Carbamate Formation . Explanation: Exposure to air allowed CO₂ to react with the terminal amine. Mechanism:


Resolution: 
  • Purification: Dissolve in DCM and wash with dilute NaOH (0.1 M) to convert the salt back to the free amine, then dry over Na₂SO₄ immediately.

  • Prevention: Tighter control of inert atmosphere (Argon balloon) during reaction setup.

Q3: Can I store the compound in Methanol or Ethanol?

Diagnosis: Not Recommended for Long Term . Explanation: While soluble, protic solvents can facilitate proton exchange and potential transesterification of the Cbz group over very long periods or under acidic catalysis. Best Practice: Use aprotic polar solvents like Anhydrous DMSO or DMF for stock solutions.

Troubleshooting Logic Flow

Use this workflow if you suspect compound degradation during an experiment.

Troubleshooting Issue Issue Detected ColorChange Color Change (Yellow/Brown) Issue->ColorChange Precipitate Precipitate (White Solid) Issue->Precipitate NMRCheck 1H NMR Check (CDCl3) ColorChange->NMRCheck Precipitate->NMRCheck Oxidation Oxidation Detected (Complex Multiplets) NMRCheck->Oxidation Aromatic/Imine signals Carbamate Carbamate Detected (Broad Peak > 5ppm) NMRCheck->Carbamate Shifted CH2 signals ActionDiscard Discard Batch Oxidation->ActionDiscard ActionWash Base Wash (0.1M NaOH) Carbamate->ActionWash Recoverable

Figure 2: Diagnostic workflow for identifying and remediating compound degradation.

References

  • ChemicalBook . (2025).[1] N-Z-2-(2-Amino-ethoxy)-ethylamine Properties and Safety. Retrieved from

  • MedChemExpress . (2025). Benzyl (2-(2-aminoethoxy)ethyl)carbamate Product Information. Retrieved from

  • BroadPharm. (n.d.). PEG Linker Storage and Handling Guidelines. (General reference for PEG-amine handling).
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for Cbz group stability).

Sources

Validation & Comparative

A Comparative Analysis of Linker Stability: "N-Z-2-(2-Amino-ethoxy)-ethylamine" vs. Maleimide Linkers

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development Professionals

The efficacy and safety of bioconjugates, particularly antibody-drug conjugates (ADCs), are critically dependent on the stability of the linker connecting the therapeutic payload to the targeting antibody. An ideal linker must remain intact in systemic circulation to prevent premature drug release and associated off-target toxicity, while enabling efficient cleavage at the target site. This guide provides an in-depth comparative analysis of two prominent linker technologies: the traditional maleimide-based linkers and the emerging "N-Z-2-(2-Amino-ethoxy)-ethylamine" class of linkers, offering a more stable alternative.

The Imperative of Linker Stability in Bioconjugate Design

The linker is a pivotal component that dictates the therapeutic window of a bioconjugate. Premature payload release in the bloodstream can lead to systemic toxicity and a diminished therapeutic effect.[1] Conversely, a linker that is overly stable may impede payload release at the target, rendering the conjugate ineffective. Therefore, a comprehensive understanding of linker stability is paramount for the rational design and development of next-generation bioconjugates.

This guide will dissect the chemical intricacies of:

  • Maleimide Linkers: A long-standing choice for bioconjugation, these linkers react with cysteine residues. However, their stability has been a subject of extensive investigation.[2]

  • "N-Z-2-(2-Amino-ethoxy)-ethylamine" Based Linkers: Representing a newer generation of linker technology, this class is engineered for enhanced stability and controlled payload release.

We will explore the chemical underpinnings of their stability, present comparative data, and equip researchers with protocols to conduct their own stability assessments.

Section 1: The Chemistry of Linkage and Cleavage Mechanisms

Maleimide Linker Chemistry: The Susceptible Thiosuccinimide Adduct

Maleimide linkers form a covalent bond with the thiol group of a cysteine residue via a Michael addition reaction, creating a thiosuccinimide ring.[3]

G Maleimide Maleimide Thiosuccinimide Thiosuccinimide Adduct Maleimide->Thiosuccinimide Michael Addition Thiol Thiol (Cysteine) Thiol->Thiosuccinimide Retro_Michael Retro-Michael Reaction (Cleavage) Thiosuccinimide->Retro_Michael Instability Pathway G NZ_Linker N-Z Linker (Activated) Amide_Bond Stable Amide Bond NZ_Linker->Amide_Bond Acylation Amine Amine Group Amine->Amide_Bond Enzymatic_Cleavage Enzymatic Cleavage (Target Site) Amide_Bond->Enzymatic_Cleavage Controlled Release

Figure 2: Formation of a stable amide bond with an "N-Z" type linker.

The inherent stability of the amide bond under physiological conditions significantly reduces the risk of premature drug release, thereby enhancing the therapeutic index of the bioconjugate.

Section 2: Comparative Stability Data: A Quantitative Look

The stability of a linker is experimentally determined by incubating the bioconjugate in plasma and quantifying the intact conjugate over time. The following table summarizes representative data from studies comparing maleimide and more stable linker technologies.

Linker TypeIncubation ConditionStability MetricKey Findings
Maleimide-basedHuman PlasmaHalf-life can be as low as 1-2 daysSusceptible to retro-Michael reaction, leading to significant deconjugation. [2][4]
Maleimide (Hydrolyzed)Human PlasmaSignificantly increasedRing-opening hydrolysis leads to a more stable succinamic acid derivative. [5]
Next-Generation (e.g., Vinylpyrimidine)Human Serum>95% intact after 8 daysDemonstrates superior stability with minimal payload transfer. [5]

Key Insights: The data underscores the inherent instability of the maleimide-thiol linkage, which can be mitigated to some extent by hydrolysis of the succinimide ring. However, next-generation linkers, such as those based on vinylpyrimidine, exhibit far superior stability, minimizing premature drug release. While direct comparative data for "N-Z-2-(2-Amino-ethoxy)-ethylamine" linkers is proprietary and varies based on the full linker-payload construct, the principles of their design point towards stability profiles more aligned with these next-generation platforms.

Section 3: Experimental Protocols for Linker Stability Evaluation

To facilitate independent verification and comparison, we provide a standardized protocol for assessing linker stability.

Protocol: In Vitro Plasma Stability Assay

This protocol outlines a robust method for evaluating the stability of bioconjugates in a physiologically relevant matrix.

Materials:

  • Test Bioconjugate (e.g., ADC)

  • Control Bioconjugate (with a known stable or unstable linker)

  • Human Plasma (or other species of interest)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 37°C Incubator

  • Analytical Instrumentation (e.g., HPLC, LC-MS) [6][7]* Quenching Solution (e.g., Acetonitrile with 0.1% Formic Acid)

Procedure:

  • Preparation: Dilute the bioconjugates to a working concentration in PBS.

  • Incubation: Add the bioconjugate solution to pre-warmed plasma to achieve a final concentration suitable for detection.

  • Time Points: Incubate the samples at 37°C. At predetermined time points (e.g., 0, 2, 8, 24, 48, 96, 168 hours), collect aliquots.

  • Quenching: Immediately stop the reaction by adding the aliquot to a 3-fold volume of cold quenching solution.

  • Sample Processing: Centrifuge the quenched samples to precipitate plasma proteins.

  • Analysis: Analyze the supernatant using a validated analytical method to quantify the amount of intact bioconjugate remaining.

  • Data Analysis: Plot the percentage of intact bioconjugate against time and determine the half-life (t½) of the linker.

G Start Start: Bioconjugate in PBS Incubate Incubate with Human Plasma at 37°C Start->Incubate Time_Points Withdraw Aliquots at Specific Time Points Incubate->Time_Points Quench Quench Reaction with Cold Acetonitrile Time_Points->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Analyze Analyze Supernatant by HPLC/LC-MS Centrifuge->Analyze Data Calculate Half-life (t½) Analyze->Data

Figure 3: Workflow for in vitro plasma stability assay.

Conclusion and Future Perspectives

The selection of a linker is a pivotal decision in the development of a successful bioconjugate therapeutic. While maleimide linkers have historically been a mainstay, their susceptibility to the retro-Michael reaction presents a significant liability. The development of next-generation linkers, including those incorporating moieties like "N-Z-2-(2-Amino-ethoxy)-ethylamine," offers a clear path towards more stable and, consequently, safer and more effective targeted therapies. The enhanced stability of these advanced linkers minimizes premature payload release, thereby widening the therapeutic window.

It is imperative for researchers and drug developers to meticulously evaluate linker stability as a core component of their preclinical development programs. The methodologies and comparative insights provided in this guide are intended to support these critical assessments. The continued evolution of linker technology promises even more sophisticated platforms with precisely tunable release mechanisms, further advancing the potential of targeted drug delivery.

References

  • Schibli, R. et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting.
  • Broadpharm. (2024).
  • BOC Sciences.
  • BenchChem. (2025). Stability issues with maleimide-based ADC linkers in vivo.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to the Conjugate Stability of Maleimide-Based Linkers.
  • Vector Labs. (2025). Maleimide Crosslinker Selection Guide.
  • Baldwin, A. D., & Kiick, K. L. (2011). Long-Term Stabilization of Maleimide–Thiol Conjugates.
  • Sha, D. et al. (2020). Minireview: Addressing the retro-Michael instability of maleimide bioconjugates. Drug Discovery Today: Technologies, 37, 15-22.
  • ChemicalBook. (2025). N-Z-2-(2-Amino-ethoxy)-ethylamine.
  • Creative Biolabs.
  • Kim, D. W., & Kim, Y. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. Organic & Biomolecular Chemistry, 19(38), 8236-8256.
  • Singh, T., & Agrawalla, B. K. (2023).
  • BOC Sciences. Enzyme Cleavable Linker | ADC Services.
  • Vector Labs. Maleimide Reaction Chemistry.
  • NJ Bio, Inc.
  • UCL Discovery. (2018).
  • An, Z., & Akbari, B. (2018). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. ACS Medicinal Chemistry Letters, 9(7), 614-616.
  • Levengood, M. R. et al. (2017). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates.
  • Boswell, C. A. et al. (2017). High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. ACS Omega, 2(8), 4410-4420.
  • ResearchGate. (2017). Assessment of Physical Stability of an Antibody Drug Conjugate by Higher Order Structure Analysis: Impact of Thiol- Maleimide Chemistry.
  • Zeglis, B. M. et al. (2018). Tuning the Diels-Alder Reaction for Bioconjugation to Maleimide Drug-Linkers.
  • IPHASE Biosciences. (2025). ADC Drugs: Concepts of Linker Cleavage and Payload Release.
  • Creative Proteomics. Physical and Chemical Stability Analysis of ADCs.
  • National Institutes of Health. (2020). Improved translation of stability for conjugated antibodies using an in vitro whole blood assay.
  • Waters. (2023). Measurement of ADC stability in plasma and serum via mass spectrometry analysis.

Sources

Comparison Guide: Assessing the In Vivo Stability of N-Z-2-(2-Amino-ethoxy)-ethylamine Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Z-2-(2-Amino-ethoxy)-ethylamine (N-Z-PEG2-Amine) is a short, heterobifunctional polyethylene glycol (PEG) spacer. Structurally, it consists of a diethylene glycol backbone terminated by a primary amine on one end and a Carbobenzyloxy (Cbz or Z)-protected amine on the other.

In drug development—specifically for Antibody-Drug Conjugates (ADCs) and PROTACs—this molecule serves as a critical hydrophilic spacer . Its primary function is to distance the payload from the targeting moiety while improving aqueous solubility.

Verdict: As a linker motif, the PEG-2 backbone exhibits superior hydrophilic performance compared to alkyl linkers and higher plasma stability than peptide-based cleavable linkers (e.g., Val-Cit). However, the "Z" (Cbz) group, if retained in the final construct, represents a metabolic liability susceptible to hepatic hydrolysis.

Technical Profile & Mechanism of Action

Structural Deconstruction
  • Backbone: PEG-2 (Diethylene glycol).

    • Function: Solvation shell recruitment. The ether oxygens accept hydrogen bonds from water, creating a "hydration sphere" that masks the hydrophobicity of the payload.

  • Terminus A (Free Amine): Reactive handle for conjugation (typically to activated esters).

  • Terminus B (Z-Group/Cbz): Benzyl carbamate.[1]

    • Role: Protecting group during synthesis.[1][2]

    • In Vivo Implication: If left intact, it acts as a lipophilic cap that is slowly metabolized by carboxylesterases.

Physicochemical Comparison

The following table contrasts the N-Z-PEG2 linker against industry-standard alternatives.

FeatureN-Z-PEG2-Amine Alkyl Linkers (e.g., C6-Alkyl) Peptide Linkers (e.g., Val-Cit)
Class Hydrophilic SpacerHydrophobic SpacerCleavable Spacer
Solubility High (Reduces aggregation)Low (Promotes aggregation)Moderate
Plasma Stability High (Backbone is stable)High (Very stable)Low (Designed to cleave)
Metabolic Fate Renal clearance (intact) or slow oxidationHepatic metabolismLysosomal degradation (Cathepsin B)
Immunogenicity Low (Stealth effect)ModerateModerate to High
Aggregation Risk Low HighModerate

Stability Assessment: In Vivo & In Vitro Dynamics

The PEG Backbone: Oxidation vs. Hydrolysis

Unlike peptide linkers designed to release payloads in the lysosome, the PEG-2 backbone of N-Z-2-(2-Amino-ethoxy)-ethylamine is intended to be non-cleavable .

  • Serum Stability: The ether linkages (-CH2-O-CH2-) are resistant to plasma esterases and proteases.

  • Oxidative Vulnerability: While generally stable, PEG chains can undergo slow oxidative degradation (chain scission) via cytochrome P450 enzymes (CYP450) in the liver, specifically forming formaldehyde and shorter alcohol metabolites. However, for a short PEG-2, this rate is negligible compared to the clearance rate of the drug.

The "Z" (Cbz) Group Liability

If the Carbobenzyloxy group is not removed during synthesis and enters the systemic circulation:

  • Mechanism: The carbamate bond is susceptible to hydrolysis by non-specific esterases and amidases, particularly in the liver (hepatic microsomes).

  • Result: Release of benzyl alcohol and decarboxylation to the free amine.

  • Recommendation: For maximum stability, the "Z" group should be removed and replaced with a stable amide or urea linkage (e.g., via reaction with an NHS-ester or Isocyanate) before in vivo administration.

Comparative Degradation Pathways (Visualization)

StabilityPathways Linker N-Z-PEG2-Conjugate Plasma Plasma Circulation (pH 7.4, 37°C) Linker->Plasma Injection Liver Hepatic Metabolism (Microsomes) Plasma->Liver Distribution Stable Intact Conjugate (Renal Clearance) Plasma->Stable Major Pathway (>90% ID) Hydrolysis Cbz Cleavage (Carbamate Hydrolysis) Liver->Hydrolysis Esterase Activity (If Z-group present) Oxidation PEG Chain Scission (Minor CYP450 Activity) Liver->Oxidation Oxidative Stress (Long-term)

Figure 1: Metabolic fate of N-Z-PEG2 linkers. The backbone is largely stable in plasma, while the Z-group (if present) represents a site of hepatic metabolism.

Experimental Protocols for Stability Assessment

To validate the stability of this linker in your specific construct, follow this self-validating workflow.

In Vitro Plasma Stability Assay

Objective: Determine the half-life (


) of the linker in mammalian plasma.

Materials:

  • Pooled Plasma (Human, Mouse, or Rat) - Heparinized.

  • Test Compound: N-Z-PEG2-Conjugate (10 mM DMSO stock).

  • Internal Standard (IS): Tolbutamide or Warfarin.

  • LC-MS/MS System.[3][4][5]

Protocol:

  • Preparation: Pre-warm plasma to 37°C.

  • Spiking: Add Test Compound to plasma (Final conc: 1 µM). Ensure DMSO < 0.5%.

  • Incubation: Incubate in a shaking water bath at 37°C.

  • Sampling: Aliquot 50 µL at time points: 0, 15, 30, 60, 120, 240 min, and 24 hrs.

  • Quenching: Immediately add 200 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.

  • Processing: Vortex (1 min), Centrifuge (4000 rpm, 15 min, 4°C).

  • Analysis: Inject supernatant into LC-MS/MS.

Data Analysis:

  • Plot

    
     vs. Time.
    
  • Slope

    
     = elimination rate constant.
    
  • 
    .
    

Acceptance Criteria:

  • Stable: >85% remaining after 24 hours.

  • Unstable: <50% remaining after 4 hours.

In Vivo Pharmacokinetic (PK) Profiling

Objective: Assess systemic clearance and metabolite formation.

Workflow Visualization:

PKWorkflow Step1 1. Administration (IV Bolus, 1-5 mg/kg) Species: Balb/c Mice Step2 2. Serial Blood Sampling (Tail vein/Cardiac puncture) Time: 5m to 24h Step1->Step2 Step3 3. Plasma Isolation (Centrifuge 2000g, 10m) Step2->Step3 Step4 4. Sample Extraction (Protein Precipitation or SPE) Step3->Step4 Step5 5. LC-MS/MS Analysis (MRM Mode) Step4->Step5

Figure 2: Step-by-step workflow for in vivo stability assessment.

LC-MS/MS Configuration (Guideline)
  • Column: C18 Reverse Phase (e.g., Waters BEH C18), 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: MRM (Multiple Reaction Monitoring).

    • Parent Ion: [M+H]+ of the conjugate.

    • Daughter Ion: Fragment specific to the PEG backbone (often characteristic m/z losses of 44 Da for EO units).

References

  • National Institutes of Health (NIH). Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. PubMed Central. Available at: [Link]

  • Springer Nature Experiments. Assessing ADC Plasma Stability by LC-MS Methods. Available at: [Link][1]

Sources

case studies of successful drugs using "N-Z-2-(2-Amino-ethoxy)-ethylamine" linkers

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive comparison guide and technical analysis of successful drugs and development strategies utilizing "N-Z-2-(2-Amino-ethoxy)-ethylamine" and related PEG-diamine linker motifs.

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Focus: Case Studies (ADCs, PROTACs), Chemical Logic, and Experimental Protocols

PART 1: EXECUTIVE SUMMARY & TECHNICAL ARCHITECTURE

The reagent N-Z-2-(2-Amino-ethoxy)-ethylamine (CAS: 1290627-95-0), also known as N-Cbz-2,2'-oxybis(ethylamine) , serves as a critical "masked" bifunctional building block in modern medicinal chemistry. It is the mono-protected precursor to 2,2'-oxybis(ethylamine) (a short PEG2-diamine).

Its primary utility lies in constructing Antibody-Drug Conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras) where a short, hydrophilic spacer is required to modulate solubility without introducing excessive flexibility (entropic penalty).

The Chemical Logic: Why This Linker?
  • Solubility Modulation: The ether oxygen (PEG backbone) disrupts the hydration shell less than alkyl chains, improving the aqueous solubility of hydrophobic payloads (e.g., PBD dimers, SN-38).

  • Orthogonal Synthesis: The Z (Benzyloxycarbonyl) protecting group allows for the sequential functionalization of the two amine termini. One end can be attached to a payload (e.g., via an activated ester), and the other—after deprotection—to a targeting ligand or antibody.

  • Spatial Control: In PROTACs, the "PEG2" length (~8–10 atoms) is often the "Goldilocks" distance for inducing cooperativity between an E3 ligase (e.g., Cereblon) and a Target Protein (POI).

PART 2: CASE STUDIES OF SUCCESSFUL DRUGS

While the specific N-Z reagent is a starting material, the resulting PEG-diamine motif (


) is central to the success of several approved and late-stage clinical drugs.
Comparison Table: PEG-Linker Architectures in Approved/Clinical Drugs
FeatureTrodelvy (Sacituzumab govitecan) Zynlonta (Loncastuximab tesirine) Clinical PROTACs (e.g., ARV Series)
Drug Class Antibody-Drug Conjugate (ADC)Antibody-Drug Conjugate (ADC)PROTAC (Protein Degrader)
Target TROP-2 (Solid Tumors)CD19 (Lymphoma)Androgen/Estrogen Receptors
Payload SN-38 (Topoisomerase I Inhibitor)SG3199 (PBD Dimer)Small Molecule Ligand
Linker System CL2A (Hydrolyzable Carbonate)Tesirine (Protease Cleavable)Heterobifunctional Linker
Spacer Role PEG8 unit to solubilize SN-38PEG8 unit to solubilize PBDPEG2/PEG4 to tune ternary complex
Relevance to Topic Validates PEG-diamine spacers for high DAR (7.6).Validates PEG spacers for hydrophobic payloads.Direct application of PEG2 diamine for E3 recruitment.
Deep Dive: Trodelvy (Sacituzumab govitecan)

Trodelvy represents the pinnacle of PEG-linker utility. The payload, SN-38 , is moderately potent but highly hydrophobic. Traditional linkers led to aggregation at high Drug-to-Antibody Ratios (DAR).

  • The Solution: The CL2A linker incorporates a PEG spacer (structurally related to polymerized PEG2 diamine units).

  • Mechanism: The PEG chain shields the hydrophobic SN-38, allowing a DAR of ~7.6 without precipitating the antibody. This high loading is crucial for efficacy since SN-38 is not "ultra-potent" (nanomolar range).

  • Synthesis Connection: The synthesis of such linkers often begins with discrete PEG-diamine precursors (like the deprotected N-Z reagent) reacted with maleimide-NHS crosslinkers.

Deep Dive: Clinical PROTACs (ARV-110 / ARV-471 Context)

In PROTAC development, linker length is a determinant of the ternary complex stability (


).
  • Application: The N-Z-2-(2-Amino-ethoxy)-ethylamine reagent is used to synthesize PEG2-amine linkers.

  • Case Study Data: For many Cereblon-based degraders, a PEG2 or PEG3 linker provides the optimal distance to span the gap between the E3 ligase and the target protein without inducing steric clash.

  • Outcome: "Successful" clinical candidates often screen libraries of PEG2, PEG4, and Alkyl linkers. The PEG2 variant is frequently the "hit" that balances permeability (lower molecular weight) with solubility.

PART 3: VISUALIZATION OF MECHANISMS

Diagram 1: Synthesis & Application Workflow

This diagram illustrates how the N-Z protected reagent is transformed into a functional drug-linker conjugate.

LinkerSynthesis Reagent N-Z-2-(2-Amino-ethoxy)-ethylamine (Protected Precursor) Step1 Step 1: Amide Coupling (Attach Payload) Reagent->Step1 + Activated Ester (Payload) Intermediate Z-Linker-Payload Step1->Intermediate Step2 Step 2: Deprotection (H2/Pd or Acid) Intermediate->Step2 Remove Cbz FreeAmine H2N-Linker-Payload (Active Intermediate) Step2->FreeAmine Step3 Step 3: Conjugation (Attach Antibody/Ligand) FreeAmine->Step3 + Ligand-NHS or Antibody-Cys FinalDrug Final Conjugate (ADC or PROTAC) Step3->FinalDrug

Caption: Workflow converting the mono-protected PEG2 diamine into a heterobifunctional drug conjugate.

Diagram 2: The "Solubility Shield" Mechanism in ADCs (Trodelvy Model)

This diagram visualizes why the PEG spacer (derived from diamines) is essential for high-DAR drugs.

PEG_Shielding cluster_WithoutPEG Without PEG Spacer (Aggregation) cluster_WithPEG With PEG Diamine Spacer (Trodelvy Model) Ab1 Antibody Drug1 Hydrophobic Payload Ab1->Drug1 Direct Link Agg Precipitation / Clearance Drug1->Agg Ab2 Antibody PEG PEG Spacer (Hydrophilic) Ab2->PEG Drug2 Hydrophobic Payload PEG->Drug2 Stable Stable High DAR (Soluble) Drug2->Stable

Caption: The PEG spacer masks payload hydrophobicity, preventing aggregation and enabling high drug loading.

PART 4: EXPERIMENTAL PROTOCOL (Self-Validating)

Protocol: Synthesis of a PROTAC Linker using N-Z-2-(2-Amino-ethoxy)-ethylamine

Objective: Synthesize a Cereblon-recruiting PROTAC intermediate.

Materials:

  • Reagent: N-Z-2-(2-Amino-ethoxy)-ethylamine (1.0 eq).

  • Payload: Thalidomide-4-carboxylic acid NHS ester (or similar E3 ligand derivative) (1.1 eq).

  • Solvent: DMF (Anhydrous).

  • Base: DIPEA (3.0 eq).

  • Deprotection: HBr in Acetic Acid (33%) or

    
     (1 atm), 10% Pd/C.
    

Step-by-Step Methodology:

  • Coupling (Amide Bond Formation):

    • Dissolve N-Z-2-(2-Amino-ethoxy)-ethylamine in anhydrous DMF under

      
      .
      
    • Add DIPEA followed by the Thalidomide-NHS ester.

    • Stir at Room Temperature (RT) for 4–12 hours.

    • Validation: Monitor by LC-MS. Look for mass

      
      .
      
    • Workup: Dilute with EtOAc, wash with water/brine, dry over

      
      , and concentrate. Purify via flash chromatography.
      
  • Deprotection (Z-Group Removal):

    • Dissolve the intermediate in MeOH (for hydrogenation) or DCM (for acid).

    • Method A (Hydrogenation): Add 10% Pd/C (10 wt%). Stir under

      
       balloon for 2 hours. Filter through Celite.
      
    • Method B (Acid): Add HBr/AcOH. Stir for 1 hour. Precipitate with diethyl ether.

    • Validation: LC-MS must show loss of the Benzyl carbamate mass (

      
      ). The peak should shift significantly in retention time (more polar).
      
  • Final Conjugation:

    • The resulting free amine is now ready to react with the Target Protein Ligand (e.g., an acid chloride or NHS ester of a kinase inhibitor).

PART 5: REFERENCES

  • Goldenberg, D. M., & Sharkey, R. M. (2019). Sacituzumab govitecan, a novel, third-generation, antibody-drug conjugate (ADC) for cancer therapy. Expert Opinion on Biological Therapy.

  • Zammarchi, F., et al. (2018).[1] ADCT-402, a PBD dimer-containing antibody drug conjugate targeting CD19-expressing malignancies. Blood.

  • Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery.

  • PubChem. (2024). Compound Summary: 2,2'-Oxybis(ethylamine).[2][3] National Library of Medicine.

  • Kostova, V., et al. (2021). The Chemistry of ADC Linkers: A Review. Pharmaceuticals.[1][2][3][4][5][6][7][8]

Sources

benchmarking "N-Z-2-(2-Amino-ethoxy)-ethylamine" against other hydrophilic linkers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Z" Factor

In the precise architecture of Antibody-Drug Conjugates (ADCs) and PROTACs, the linker is not merely a bridge; it is a solubility engine and a stability gatekeeper. N-Z-2-(2-Amino-ethoxy)-ethylamine (hereafter Cbz-PEG2-Amine ) represents a strategic alternative to standard Boc- or Fmoc-protected linkers.[1]

While standard linkers focus solely on spacing, Cbz-PEG2-Amine offers two distinct advantages:

  • Physicochemical: The short PEG2 backbone breaks the aggregation propensity often seen with alkyl (C4-C6) linkers without introducing the steric bulk of long-chain PEGs.[1]

  • Synthetic Orthogonality: The Carbobenzyloxy (Cbz or Z) protecting group is stable against both Trifluoroacetic Acid (TFA) and Piperidine.[1] This allows for triple-orthogonal protection schemes impossible with binary Boc/Fmoc systems.[1]

This guide benchmarks Cbz-PEG2-Amine against hydrophobic alkyl linkers and standard PEG alternatives, providing the data and protocols necessary to integrate it into complex synthetic workflows.[1]

Candidate Profile & Mechanism

  • Chemical Name: N-Z-2-(2-Amino-ethoxy)-ethylamine[1][2][3][4]

  • Common Alias: Cbz-PEG2-Amine / N-Cbz-2,2'-(ethylenedioxy)diethylamine[1]

  • Core Structure: Cbz-NH-(CH2)2-O-(CH2)2-NH2[1]

  • Role: Heterobifunctional hydrophilic spacer.

Why "Z" (Carbobenzyloxy)?

The Z group is the differentiator. Unlike Boc (acid-labile) or Fmoc (base-labile), the Z group is removed via catalytic hydrogenation (H₂/Pd-C) or strong acids (HBr/AcOH), but survives the standard deprotection cycles of peptide synthesis.[1]

Diagram 1: The Orthogonality Logic

This diagram illustrates where Cbz-PEG2-Amine fits in a multi-step synthesis involving acid- and base-sensitive components.[1]

Orthogonality cluster_0 Common Protecting Groups Boc Boc Group (Acid Labile) Reagent_TFA TFA Treatment (Removes Boc) Boc->Reagent_TFA CLEAVED Fmoc Fmoc Group (Base Labile) Reagent_Pip Piperidine (Removes Fmoc) Fmoc->Reagent_Pip CLEAVED Z Z-Group (Cbz) (Hydrogenolysis Labile) Z->Reagent_TFA STABLE Z->Reagent_Pip STABLE Result Cbz-PEG2-Amine Remains Intact Reagent_TFA->Result Reagent_Pip->Result

Caption: The Z-group provides a "safety lock," surviving conditions that cleave Boc and Fmoc, enabling complex heterotrifunctional scaffold synthesis.[1]

Head-to-Head Benchmarking

Comparison A: Hydrophilicity vs. Alkyl Linkers

In PROTAC design, replacing an alkyl chain with a PEG unit of similar length significantly improves the "Pharmaceutical Properties" of the final molecule.

Test Case: Conjugation of a hydrophobic warhead (e.g., Thalidomide derivative) to a linker.

FeatureCbz-PEG2-Amine (Candidate)C6-Alkyl-Diamine (Competitor)Impact
Backbone Ether (-O-) richMethylene (-CH2-) richO-atoms accept H-bonds, increasing water interaction.[1]
LogP (Linker) ~ -0.8 (Hydrophilic)~ 1.8 (Hydrophobic)Lower LogP correlates with better oral bioavailability.[1]
Aqueous Solubility High (>50 mM)Low (<5 mM)PEG2 prevents "crash out" during conjugation reactions.[1]
Aggregation Risk LowHighCritical for preventing ADC aggregation in plasma.[1]
Comparison B: Synthetic Utility vs. Boc/Fmoc-PEG2

When choosing between protecting groups, the decision is dictated by the other functional groups present in your molecule.

ParameterN-Z (Cbz) N-Boc N-Fmoc
Deprotection H₂ / Pd-C (Mild)TFA / HCl (Acidic)Piperidine / DBU (Basic)
Stability in TFA Stable UnstableStable
Stability in Base Stable StableUnstable
Best Use Case When molecule contains both acid- and base-sensitive moieties.[1][5][6][][8]General synthesis; no acid-sensitive groups.[1]Solid Phase Peptide Synthesis (SPPS).[1][6]

Experimental Validation: Self-Validating Protocols

Protocol A: Selective Amide Coupling (The "Z" Retention Test)

Objective: Couple the free amine of Cbz-PEG2-Amine to a Carboxylic Acid (R-COOH) while keeping the Z-group intact.[1]

  • Activation: Dissolve R-COOH (1.0 eq) in dry DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq).[1]

    • Validation: Solution should turn slightly yellow.[1] Wait 5 mins.

  • Coupling: Add Cbz-PEG2-Amine (1.05 eq).[1] Stir at RT for 2 hours.

    • Mechanism:[1][9] The free amine reacts; the Z-protected amine is inert.[1]

  • Monitor (LCMS): Look for mass [M + H]+ = R-MW + 238.28 - 18 (H2O).[1]

    • Critical Check: If you see a mass corresponding to [M - 134], your Z-group fell off (unlikely unless high heat/strong acid used).[1]

  • Workup: Dilute with EtOAc, wash with 1N HCl .

    • Why? The Z-group is stable to dilute HCl.[1] This wash removes unreacted amines and DIPEA.[1] Boc groups might partially degrade here; Z will not.[1]

Protocol B: Catalytic Hydrogenolysis (The "Unlocking" Step)

Objective: Remove the Z-group to reveal the distal amine.[1]

  • Setup: Dissolve the Cbz-protected conjugate in MeOH or EtOH.

  • Catalyst: Add 10% Pd/C (10 wt% of substrate mass).[1]

    • Safety: Add catalyst under inert gas (Nitrogen) to prevent ignition of solvent vapors.[1]

  • Reaction: Bubble H₂ gas (balloon pressure) through the solution for 2-4 hours.

  • Validation (TLC/LCMS):

    • TLC:[1] The UV-active spot (Benzyl group) should disappear.[1]

    • LCMS:[1] Mass shift of -134 Da (Loss of Cbz).[1]

  • Filtration: Filter through Celite to remove Pd/C.[1]

Diagram 2: The Synthesis Workflow

Visualizing the conjugation and deprotection sequence.

Workflow SM Start: Cbz-PEG2-Amine (Mono-protected) Coupling Step 1: Coupling (HATU, DIPEA, DMF) Z-Group Survives SM->Coupling Target Target Acid (R-COOH) Target->Coupling Intermediate Intermediate: R-CO-NH-PEG2-NH-Z Coupling->Intermediate Amide Bond Formed Deprotection Step 2: Deprotection (H2, Pd/C, MeOH) Removes Z-Group Intermediate->Deprotection - Cbz Group (-134 Da) Final Final Product: R-CO-NH-PEG2-NH2 Deprotection->Final Free Amine Revealed

Caption: Step-by-step workflow for utilizing Cbz-PEG2-Amine to install a hydrophilic amine spacer.

Decision Matrix: When to use Cbz-PEG2-Amine?

Use the following logic gate to determine if this linker is superior for your specific project:

  • Do you need a spacer?

    • No: Direct coupling.[1]

    • Yes: Proceed to 2.

  • Is aqueous solubility a limiting factor?

    • No: Use Alkyl diamine (cheaper).[1]

    • Yes: Use PEG-based linker (Proceed to 3).[1][10]

  • Does your molecule contain BOTH acid-labile (e.g., t-Butyl ester) and base-labile (e.g., Fmoc) groups that must remain intact?

    • No: Use standard N-Boc-PEG2-Amine.[1]

    • Yes:Use N-Z-2-(2-Amino-ethoxy)-ethylamine. This is the definitive indication.[1]

References

  • BenchChem. (2025).[1][6] A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz. Retrieved from [1]

  • Maple, H. J., et al. (2020).[1][11] Current strategies for the design of PROTAC linkers: a critical review. NIH/PMC.[1] Retrieved from [1]

  • BiochemPEG. (2022).[1] PEG Linkers & Their Applications in ADCs and PROTACs. Retrieved from [1]

  • ChemicalBook. (2025).[1][12] N-Z-2-(2-Amino-ethoxy)-ethylamine Properties and CAS 1290627-95-0.[1][3] Retrieved from [1]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates (Boc, Fmoc, Cbz). Retrieved from [1]

Sources

Safety Operating Guide

N-Z-2-(2-Amino-ethoxy)-ethylamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Immediate Action Required: N-Z-2-(2-Amino-ethoxy)-ethylamine (CAS: 1290627-95-0) is a mono-protected PEG linker featuring a primary amine and a carbobenzyloxy (Cbz/Z) protecting group.[1] While the Z-group mitigates some volatility, the free primary amine renders this compound basic and potentially corrosive to mucosal tissues.[1]

Core Prohibitions:

  • DO NOT dispose of down laboratory drains or municipal sewers.

  • DO NOT mix with strong acids (exothermic reaction) or strong oxidizers (fire hazard) in the primary waste container.

  • DO NOT dispose of as general trash.[2]

Chemical Identity & Hazard Assessment

Before initiating disposal, verify the chemical identity to ensure compatibility with waste streams.

PropertySpecificationRelevance to Disposal
Chemical Name N-Z-2-(2-Amino-ethoxy)-ethylamineOfficial manifest name.[1]
Synonyms Benzyl N-[2-(2-aminoethoxy)ethyl]carbamateAlternative search term for SDS.[1]
CAS Number 1290627-95-0Unique identifier for waste coding.[1]
Functional Groups Primary Amine (-NH₂), Carbamate (-NH-COO-Bn)Amine: Basic/Corrosive.[1] Carbamate: Organic/Combustible.
Physical State Liquid (Viscous) or Low-Melting SolidDetermines solid vs. liquid waste stream.[1]
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H314 (Potentially Corrosive)Requires chemical-resistant PPE.

Self-Validating Safety Check:

  • Is the pH of the aqueous solution > 10? If yes, treat as Corrosive Base .

  • Is the material mixed with organic solvents? If yes, the solvent dictates the primary waste stream (Halogenated vs. Non-Halogenated).

Operational Disposal Protocols

Scenario A: Disposal of Pure/Unused Reagent

Context: Expired shelf-life or surplus inventory.[1]

  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass container. Avoid metal containers (aluminum) due to potential amine corrosion.

  • Solubilization (If Solid/Viscous): Dissolve the neat compound in a minimal amount of a combustible solvent (e.g., Ethanol or Acetone) to facilitate transfer and incineration.

  • Labeling: Mark the container as "Hazardous Waste - Organic Base."

    • Constituents: N-Z-2-(2-Amino-ethoxy)-ethylamine, [Solvent Name].

    • Hazard Checkbox: Corrosive, Irritant.[3][4][5]

  • Disposal Path: Transfer to the facility's High BTU Incineration stream.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Context: Post-synthesis waste containing the linker, solvents (DCM, DMF), and byproducts.[1]

  • Segregation:

    • Halogenated Stream: If Dichloromethane (DCM) or Chloroform was used.

    • Non-Halogenated Stream: If only DMF, DMSO, Methanol, or Ethanol were used.

  • pH Adjustment (Optional but Recommended): Check pH. If highly basic (pH > 12), neutralize carefully with dilute acetic acid or HCl to pH 7-9 before combining with large central waste carboys to prevent heat generation.[1] Caution: Perform this in an ice bath.

  • Bulking: Pour into the appropriate satellite accumulation container. Ensure the container is grounded if transferring flammable solvents.

Scenario C: Contaminated Solids (Debris)

Context: Syringes, pipette tips, weighing boats, and gloves.[1]

  • Collection: Place all sharps in a puncture-proof sharps container.

  • Soft Waste: Place gloves and paper towels in a double-lined yellow/red biohazard or chemical debris bag (depending on facility color codes).

  • Sealing: Zip-tie or tape the bag closed. Do not compress the waste manually to avoid puffing hazardous dust/vapors into the breathing zone.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for classifying N-Z-2-(2-Amino-ethoxy)-ethylamine waste.

DisposalWorkflow Start Waste Material: N-Z-2-(2-Amino-ethoxy)-ethylamine StateCheck Determine Physical State Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Debris StateCheck->Solid SolventCheck Contains Halogenated Solvents? (DCM, CHCl3) Liquid->SolventCheck DebrisType Debris Type Solid->DebrisType HaloWaste Stream A: Halogenated Organic Waste SolventCheck->HaloWaste Yes NonHaloWaste Stream B: Non-Halogenated Organic Waste SolventCheck->NonHaloWaste No Sharps Sharps Container (Needles/Glass) DebrisType->Sharps SoftSolid Solid Chemical Waste (Gloves/Wipes) DebrisType->SoftSolid

Figure 1: Decision matrix for segregating amine linker waste streams based on solvent content and physical state.

Emergency Procedures (Spill Management)

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: Clear the immediate area.[5] The amine vapor may be irritating.[5]

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat. If the spill is >100mL, use a half-mask respirator with organic vapor cartridges.[1]

  • Containment: Surround the spill with absorbent socks or pillows.

  • Neutralization/Absorption:

    • Cover the spill with vermiculite or a commercial amine neutralizer .

    • Do not use paper towels initially, as high concentrations can degrade cellulose.

  • Cleanup: Scoop the absorbed material into a wide-mouth jar. Label as "Spill Debris: N-Z-2-(2-Amino-ethoxy)-ethylamine."[1]

References

  • ChemicalBook. (2025).[6] N-Z-2-(2-Amino-ethoxy)-ethylamine Product Properties and Safety. Retrieved from [1]

  • Fisher Scientific. (2021).[3] Safety Data Sheet: 2,2'-Oxybis(ethylamine). Retrieved from [1]

  • BenchChem. (2025). Proper Disposal Procedures for PEG-amine Linkers. Retrieved from [1]

  • Oakwood Chemical. (2025).[3][6] Safety Data Sheet: N-Boc-PEG-amine derivatives. Retrieved from [1]

  • Dartmouth EHS. (2025). Hazardous Waste Disposal Guide. Retrieved from [1]

Sources

Personal protective equipment for handling N-Z-2-(2-Amino-ethoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Identity: N-Z-2-(2-Amino-ethoxy)-ethylamine (Also known as Cbz-PEG2-Amine or Benzyl N-[2-(2-aminoethoxy)ethyl]carbamate).[1] Primary Hazard Class: CORROSIVE (Category 1B) & SENSITIZER . Critical Warning: While the "Z" (Benzyloxycarbonyl) group reduces volatility compared to the parent diamine, the remaining free primary amine (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) retains high reactivity. It is capable of causing severe chemical burns to mucous membranes and eyes upon contact.

Part 1: Chemical Profile & Hazard Logic (The "Why")[1]

To safely handle this compound, you must understand the competition between its two functional ends.

  • The "Z" Group (Protective Shield): The Benzyloxycarbonyl group adds lipophilicity and bulk. This makes the compound less volatile than the free diamine (2,2'-oxybis(ethylamine)), reducing—but not eliminating—inhalation risks.[1]

  • The Free Amine (The Spear): The unmasked primary amine is a potent nucleophile and base. Upon contact with biological tissue (skin/eyes), it rapidly protonates, causing alkaline hydrolysis of cell membranes (saponification).[1] This results in deep, penetrating burns that may not be immediately painful, leading to delayed treatment and severe damage.

  • The PEG Core (The Vehicle): The ether linkage (PEG-2) makes the molecule hygroscopic and often viscous (oil or low-melting solid).[1] This physical state increases the risk of the substance "clinging" to gloves or surfaces, making cross-contamination highly probable if doffing protocols are lazy.

Part 2: The PPE Matrix

Do not rely on generic "lab safety" rules. This matrix is calibrated for Aliphatic Amines .

Protection Zone Standard Protocol High-Risk / Spill Protocol Scientific Rationale
Hand Protection Double Nitrile (min 5 mil outer)Laminate (Silver Shield/4H) under NitrileNitrile provides good splash protection but degrades upon prolonged amine contact.[1] Laminates prevent permeation.
Eye Protection Chemical Splash Goggles Face Shield + Goggles Safety glasses are insufficient. Amine vapors/mists can bypass glasses, causing corneal clouding ("blue haze").
Respiratory Fume Hood (Sash < 18")Full-Face Respirator (ABEK1 Filter)The Z-group reduces vapor pressure, but aerosols generated during pipetting are corrosive.[1]
Body Defense Lab Coat (Buttoned, Cotton/Poly)Chemical Apron (Tyvek/PVC)Cotton absorbs; synthetic aprons repel.[1] Essential when handling >10g quantities.

Part 3: Operational Workflow (Step-by-Step)

Phase A: Preparation & Weighing

The physical state is often a viscous oil or waxy solid. Static charge is a frequent enemy.

  • Ventilation Check: Verify fume hood face velocity is >0.5 m/s.

  • Antistatic Measure: If the compound is solid/waxy, use an ionizing antistatic gun on the spatula and weighing boat. Z-protected amines are prone to "jumping" due to static.

  • The "Dirty Hand" Rule: Designate your non-dominant hand as "clean" (touching sash, notebook) and dominant hand as "dirty" (handling the amine).

Phase B: Solubilization & Transfer

Exothermic Alert: Amines generate heat when protonated.[1]

  • Solvent Choice: Dissolve in DCM, DMF, or DMSO.

  • Acid Warning: NEVER add this compound directly to concentrated acid. If acid deprotection of the Z-group is the next step, dilute the compound in solvent first, then add acid dropwise at 0°C to manage the exotherm.[1]

  • Viscosity Management: If the compound is a viscous oil, do not try to pour it. Use a positive-displacement pipette or a wide-bore syringe to prevent stringing and dripping.[1]

Phase C: Decontamination & Doffing

Most burns occur here, transferring invisible residues from glove to face.[1]

  • Glove Wash: Rinse gloved hands with soap/water before removing them. This neutralizes trace amines.

  • Doffing: Peel the outer glove off, turning it inside out. Inspect inner glove.[2] If clean, reuse inner glove as new outer glove (if double gloving).

Part 4: Visualization of Safety Logic

Diagram 1: Risk Assessment & PPE Decision Tree

This logic gate ensures you scale your safety measures based on the quantity and state of the reagent.

PPE_Decision_Tree Start Start: Handling N-Z-2-(2-Amino-ethoxy)-ethylamine State_Check Physical State? Start->State_Check Solid Waxy Solid State_Check->Solid Liquid Viscous Oil State_Check->Liquid Quant_Check Quantity? Solid->Quant_Check Liquid->Quant_Check Small_Scale < 1 gram Quant_Check->Small_Scale Large_Scale > 1 gram Quant_Check->Large_Scale PPE_Level_1 LEVEL 1 PPE: Double Nitrile Splash Goggles Fume Hood Small_Scale->PPE_Level_1 PPE_Level_2 LEVEL 2 PPE: Silver Shield Liners Face Shield + Goggles Chemical Apron Large_Scale->PPE_Level_2 Action_Solid Use Antistatic Gun Avoid Dust PPE_Level_1->Action_Solid Action_Liquid Positive Displacement Pipette Watch for Drips PPE_Level_1->Action_Liquid

Caption: Decision matrix for scaling PPE based on physical state and quantity. Green paths indicate standard bench scale; Red paths indicate scale-up hazards.[1]

Diagram 2: Emergency Response Loop

Immediate actions to take in case of exposure. Speed is critical with amines.

Emergency_Loop Exposure Exposure Event Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Action_Skin Flush 15min (Soap + Water) Skin->Action_Skin Action_Eye Flush 15min (Eyewash Station) Eye->Action_Eye Contra DO NOT USE VINEGAR Action_Skin->Contra Neutralization? Medical Seek Medical Help (Bring SDS) Action_Skin->Medical Action_Eye->Medical Contra->Action_Skin Exothermic Risk!

Caption: Emergency response workflow. Note the specific prohibition of acidic neutralization (vinegar) which can cause thermal burns.[1]

Part 5: Disposal & Waste Management

Self-Validating Disposal System:

  • Segregation: Segregate into Basic (Alkaline) Organic Waste .

  • Incompatibility Check: Ensure the waste container does NOT contain:

    • Oxidizers (Peroxides, Nitric Acid)

      
       Fire Risk.
      
    • Anhydrides/Acid Chlorides

      
       Violent Polymerization/Heat.
      
  • Labeling: Clearly mark the tag with "Contains Protected Amines" and "Corrosive".

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11064482, Benzyl N-[2-(2-hydroxyethoxy)ethyl]carbamate (Related Structure Safety Profile).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection Chart. Retrieved from [Link][1][3]

  • University of Pennsylvania EHRS. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs (Amine Permeation Data). Retrieved from [Link]

Sources

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